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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-(5-Chloro-2-thienyl)-2-pentanol: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a detailed exploration of 2-(5-chloro-2-thienyl)-2-pentanol, a tertiary alcohol featuring a substituted thiophene ring. While specific literature on this exact molecule is sparse, t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of 2-(5-chloro-2-thienyl)-2-pentanol, a tertiary alcohol featuring a substituted thiophene ring. While specific literature on this exact molecule is sparse, this document consolidates established principles of organic synthesis and medicinal chemistry to present a robust theoretical and practical framework for its preparation, characterization, and potential utility. The thiophene moiety is a well-recognized bioisostere for phenyl rings, often enhancing pharmacokinetic profiles in drug candidates.[1] Similarly, the tertiary alcohol group can improve metabolic stability and solubility.[2] This guide is intended for researchers in synthetic chemistry and drug development, offering a foundational understanding of this compound and its analogs.

Introduction and Rationale

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs where it often serves as a bioisosteric replacement for a phenyl group.[1] This substitution can lead to improved metabolic stability, enhanced bioavailability, and modulated target affinity.[1] Compounds incorporating a 5-chlorothiophene moiety, in particular, are precursors and key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antifungal conazoles.[3][4]

Tertiary alcohols represent another critical functional group in drug design. Their inclusion in a molecular structure can increase polarity and solubility while offering resistance to metabolic oxidation, a common liability for primary and secondary alcohols.[2] The steric hindrance provided by the geminal alkyl groups shields the hydroxyl group, reducing susceptibility to glucuronidation and other phase II metabolic pathways.[2]

The target molecule, 2-(5-chloro-2-thienyl)-2-pentanol (CAS Number: 1379366-54-7[5]), combines these two valuable motifs. Its structure suggests potential as a key building block for more complex molecules with desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This guide outlines the most logical synthetic approach, predicted analytical data, and a discussion of its potential in modern drug discovery programs.

Proposed Synthesis via Grignard Reaction

The most direct and widely applicable method for synthesizing a tertiary alcohol like 2-(5-chloro-2-thienyl)-2-pentanol is the Grignard reaction.[6][7][8] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone.[6][9]

The proposed synthesis involves two primary steps:

  • Formation of the Grignard Reagent: 5-Chloro-2-thienylmagnesium bromide is prepared from 2-bromo-5-chlorothiophene and magnesium metal in an anhydrous ether solvent.

  • Nucleophilic Addition: The resulting Grignard reagent is reacted with 2-pentanone to form a magnesium alkoxide intermediate.

  • Acidic Workup: The intermediate is subsequently protonated in an acidic workup to yield the final tertiary alcohol product.

Reaction Scheme

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup R1 2-Bromo-5-chlorothiophene I1 5-Chloro-2-thienylmagnesium bromide (Grignard Reagent) R1->I1 Reaction R2 Magnesium (Mg) R2->I1 Reaction R3 Anhydrous Ether R3->I1 Reaction R4 2-Pentanone I2 Magnesium Alkoxide Intermediate R4->I2 Reaction R5 H3O+ (Workup) P1 2-(5-Chloro-2-thienyl)-2-pentanol R5->P1 Protonation I1->I2 Reaction I2->P1 Protonation

Caption: Proposed synthetic pathway for 2-(5-Chloro-2-thienyl)-2-pentanol.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-5-chlorothiophene

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 2-Pentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

G start Start: Assemble Dry Glassware under Inert Atmosphere step1 Step 1: Activate Magnesium Add Mg turnings and an iodine crystal to the flask. Heat gently until violet vapors appear, then cool. start->step1 step2 Step 2: Initiate Grignard Formation Add anhydrous ether. Add a small portion of 2-bromo-5-chlorothiophene solution. Observe for reaction initiation (bubbling, cloudiness). step1->step2 step3 Step 3: Complete Grignard Formation Slowly add the remaining 2-bromo-5-chlorothiophene solution via dropping funnel to maintain a gentle reflux. Stir until most Mg is consumed. step2->step3 step4 Step 4: Nucleophilic Addition Cool the Grignard reagent to 0°C. Slowly add a solution of 2-pentanone in anhydrous ether. step3->step4 step5 Step 5: Reaction Completion Allow the mixture to warm to room temperature and stir for 1-2 hours. step4->step5 step6 Step 6: Quench Reaction Cool to 0°C and slowly add saturated aqueous NH4Cl solution to quench. step5->step6 step7 Step 7: Extraction Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). step6->step7 step8 Step 8: Washing & Drying Combine organic layers, wash with brine. Dry over anhydrous MgSO4. step7->step8 step9 Step 9: Purification Filter to remove drying agent. Concentrate under reduced pressure. Purify crude product via column chromatography. step8->step9 end End: Obtain Pure Product & Perform Characterization step9->end

Caption: Step-by-step workflow for the synthesis and purification.

Causality and Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by protic solvents like water or alcohols.[10] All glassware must be oven-dried, and anhydrous solvents are essential.

  • Magnesium Activation: The surface of magnesium is often coated with a passivating oxide layer that prevents reaction.[10] A small crystal of iodine is used as an activator; it reacts with the magnesium to expose a fresh, reactive surface.

  • Slow Addition: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[6] Slow addition of reagents allows for proper heat dissipation and control of the reaction rate, preventing side reactions.

  • Ammonium Chloride Quench: A saturated solution of NH₄Cl is a weak acid, sufficient to protonate the alkoxide intermediate without causing potential acid-catalyzed elimination (dehydration) of the tertiary alcohol product, which can be a risk with stronger acids.

Physicochemical Properties and Characterization

The following table summarizes the predicted and known properties for 2-(5-chloro-2-thienyl)-2-pentanol. Spectroscopic data are estimates based on established chemical shift and fragmentation principles for analogous structures.

PropertyValue / Predicted DataSource / Rationale
CAS Number 1379366-54-7[5]
Molecular Formula C₉H₁₃ClOSCalculated
Molecular Weight 204.72 g/mol Calculated
Appearance Pale yellow oil or low-melting solidBy analogy to similar tertiary alcohols
¹H NMR (CDCl₃) δ ~7.0-6.8 (2H, m, thienyl-H), ~3.5 (1H, s, -OH), ~2.0-1.8 (2H, m, -CH₂-), ~1.6 (3H, s, -CH₃), ~1.4-1.2 (2H, m, -CH₂-), ~0.9 (3H, t, -CH₃)Predicted based on functional groups
¹³C NMR (CDCl₃) δ ~145 (C-S), ~126 (C-Cl), ~125, ~124 (thienyl C-H), ~75 (C-OH), ~45 (-CH₂-), ~30 (-CH₃), ~17 (-CH₂-), ~14 (-CH₃)Predicted based on functional groups
Mass Spec (EI) m/z 204/206 (M⁺, Cl isotope pattern), 189/191 (M-CH₃), 171/173 (M-CH₃-H₂O), 147 (thienyl-C(OH)-CH₃ fragment)Predicted fragmentation patterns
IR (thin film) ~3400 cm⁻¹ (broad, O-H stretch), ~2960 cm⁻¹ (C-H stretch), ~1460 cm⁻¹ (thiophene ring), ~700 cm⁻¹ (C-Cl stretch)Characteristic vibrational frequencies

Potential Applications in Drug Development

While no specific biological activity has been reported for 2-(5-chloro-2-thienyl)-2-pentanol itself, its structural components are featured in a wide range of biologically active molecules.

  • Scaffold for Bioactive Molecules: This compound is an ideal starting point or intermediate for creating libraries of more complex molecules. The hydroxyl group can be used as a handle for further functionalization, such as esterification or etherification, while the thiophene ring can participate in various cross-coupling reactions.

  • Analgesic and Anti-inflammatory Agents: Thiophene rings are present in potent analgesics like Sufentanil and NSAIDs like Lornoxicam.[1] The structural motif of the target compound could be explored for activity in these areas.

  • Antifungal Agents: Many azole antifungal agents incorporate substituted aromatic rings linked to a tertiary alcohol.[4] This compound could serve as a building block for novel antifungal candidates designed to overcome resistance mechanisms.[4]

  • PDE5 Inhibitors: Recent research has identified thienyl derivatives of β-carbolines as potent and selective PDE5 inhibitors with vasorelaxant effects, suggesting applications in treating vascular diseases.[11]

Conclusion

2-(5-Chloro-2-thienyl)-2-pentanol is a structurally intriguing molecule that merges the favorable properties of a substituted thiophene with the metabolic stability of a tertiary alcohol. Although not extensively studied, its synthesis is readily achievable through the classic Grignard reaction. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential exploration in medicinal chemistry. Its value lies not as an end-product but as a versatile building block for the synthesis of next-generation therapeutic agents. Further research into this and related structures is warranted to fully explore their potential in drug discovery.

References

  • University of Evansville. (n.d.). Grignard Synthesis of Triphenylmethanol. Available from: [Link]

  • University of Wisconsin-La Crosse. (n.d.). Experiment 25 – The Grignard Reaction. Available from: [Link]

  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available from: [Link]

  • PubMed. (2018). Discovery of furyl/thienyl β-carboline derivatives as potent and selective PDE5 inhibitors with excellent vasorelaxant effect. Available from: [Link]

  • PubMed. (2000). Synthesis of Some New Thienyl and 1,3-thiazolyl-aminoketones With Anti-Inflammatory Activity. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reagents. Available from: [Link]

  • Kumar, A. K., & Renuka, N. (n.d.). Thienyl chalcones: small molecules that play pivotal roles. International Letters of Chemistry, Physics and Astronomy. Available from: [Link]

  • PubMed. (2006). Synthesis and antifungal activity of new thienyl and aryl conazoles. Available from: [Link]

  • Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Available from: [Link]

Sources

Exploratory

Discovery and Synthetic Methodologies of 2-(5-Chloro-2-thienyl)-2-pentanol: A Technical Guide

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry and agrochemical development, the strategic design of molecular building blocks is paramount. 2-(5-Chloro-2-thienyl)-2-pentanol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry and agrochemical development, the strategic design of molecular building blocks is paramount. 2-(5-Chloro-2-thienyl)-2-pentanol (CAS: 1379366-54-7)[1] represents a highly specialized, advanced intermediate utilized in the synthesis of complex bioactive molecules, particularly conazole-class fungicides and targeted enzyme inhibitors.

The structural brilliance of this molecule lies in two distinct pharmacophoric features:

  • The 5-Chlorothiophene Bioisostere: The thiophene ring is frequently deployed as a bioisostere for phenyl or chlorophenyl groups. The incorporation of sulfur alters the electron density profile and polarizability of the ring, which often enhances binding affinity within hydrophobic target pockets while simultaneously improving metabolic stability against hepatic CYP450 oxidation[2].

  • The Tertiary Alcohol Core: The sterically encumbered tertiary alcohol serves as a critical functional handle. In downstream applications, it provides essential hydrogen-bonding interactions with target enzymes or acts as a reactive site for further functionalization (e.g., epoxide formation or direct triazole coupling).

Quantitative Profiling

To facilitate integration into broader synthetic pipelines, the physicochemical properties of the intermediate are summarized below.

Table 1: Physicochemical Profile of 2-(5-Chloro-2-thienyl)-2-pentanol

ParameterValueRationale / Implication
CAS Number 1379366-54-7Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C9H13ClOSDefines the exact atomic composition and mass balance[1].
Molecular Weight 204.72 g/mol Low molecular weight, ideal for a fragment or intermediate[1].
LogP (Estimated) ~3.2High lipophilicity driven by the chlorothiophene moiety; aids in membrane permeability.
Physical State Pale yellow oilTypical for branched tertiary alcohols; requires liquid handling protocols.

Synthetic Workflow: Grignard Addition Methodology

The most robust and scalable method for synthesizing 2-(5-Chloro-2-thienyl)-2-pentanol is via a nucleophilic addition utilizing a Grignard reagent[3]. This transformation requires strict anhydrous conditions and precise temperature control to prevent competing side reactions, such as the enolization or reduction of the sterically hindered ketone[3].

GrignardSynthesis SM1 5-Chloro-2-acetylthiophene (Electrophile) Reaction Nucleophilic Addition Anhydrous THF, 0°C SM1->Reaction SM2 Propylmagnesium Bromide (Nucleophile) SM2->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate C-C Bond Formation Quench Mild Acidic Quench (Sat. NH4Cl) Intermediate->Quench Product 2-(5-Chloro-2-thienyl)-2-pentanol (Target) Quench->Product Protonation

Synthetic workflow of 2-(5-Chloro-2-thienyl)-2-pentanol via Grignard addition.

Self-Validating Experimental Protocol

Table 2: Stoichiometry and Reaction Parameters

Reagent / MaterialEquivalentsRole in Synthesis
5-Chloro-2-acetylthiophene1.0 eqElectrophilic substrate; provides the core bioisostere framework.
Propylmagnesium Bromide1.2 eqNucleophile; slight excess ensures complete conversion of the ketone[3].
Anhydrous THF0.5 MSolvent; coordinates and stabilizes the magnesium complex.
Saturated NH4Cl (aq)ExcessQuenching agent; provides mild protonation without causing E1 dehydration.

Step 1: Preparation of the Grignard Reagent (In Situ)

  • Action: To a flame-dried, argon-purged round-bottom flask, add magnesium turnings (1.3 eq) and a single crystal of iodine. Slowly introduce 1-bromopropane (1.2 eq) dissolved in anhydrous THF.

  • Causality: Flame-drying eliminates microscopic surface moisture that would instantly protonate and destroy the basic carbanion. The iodine reacts with the magnesium oxide passivation layer, exposing pure, reactive magnesium metal to initiate the reaction[3].

  • In-Process Validation: The disappearance of the purple iodine color and a spontaneous, gentle exotherm confirm the successful initiation of the Grignard reagent[3].

Step 2: Nucleophilic Addition

  • Action: Cool the active Grignard solution to 0°C using an ice bath. Dropwise, add 5-chloro-2-acetylthiophene (1.0 eq) dissolved in anhydrous THF over 30 minutes.

  • Causality: Cooling is mandatory. The nucleophilic attack on a sterically hindered ketone is highly exothermic. Uncontrolled heat can drive the Grignard reagent to act as a base (causing enolization) or a reducing agent (transferring a β-hydride to form a secondary alcohol) rather than a nucleophile[3].

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The complete disappearance of the UV-active ketone spot validates reaction completion.

Step 3: Acidic Quench and Isolation

  • Action: Quench the reaction mixture by slowly adding saturated aqueous ammonium chloride (NH4Cl) at 0°C. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: A mild proton source (pH ~5.5) is critical. Utilizing a strong acid (e.g., HCl) would over-protonate the newly formed tertiary alcohol, converting it into a superior leaving group (H2O) and driving an unwanted acid-catalyzed E1 dehydration to form an alkene[3].

Downstream Applications: Ergosterol Biosynthesis Inhibition

The primary utility of 2-(5-Chloro-2-thienyl)-2-pentanol lies in its conversion into triazole-based antifungal agents. By functionalizing the adjacent carbon with a 1,2,4-triazole ring (often via an epoxide intermediate), researchers generate potent conazole derivatives.

These conazoles are systemic demethylation inhibitors (DMIs)[4]. Their mechanism of action relies on the inhibition of the Lanosterol 14α-demethylase (CYP51) enzyme, a critical component in the fungal ergosterol biosynthesis pathway[4].

MoA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Death Fungal Cell Death Ergosterol->Death Depletion Drug Thienyl-Triazole Derivative (Active Fungicide) Drug->CYP51 Heme Coordination

Inhibition of fungal ergosterol biosynthesis by the downstream triazole derivative.

Mechanistic Synergy

In the final active molecule, the structural components derived from 2-(5-Chloro-2-thienyl)-2-pentanol work in tandem:

  • The triazole nitrogen coordinates directly with the heme iron at the active site of the CYP51 enzyme[4].

  • The tertiary alcohol forms critical hydrogen bonds with surrounding amino acid residues in the binding pocket.

  • The 5-chlorothiophene moiety acts as a lipophilic anchor, occupying the hydrophobic channel normally reserved for the native substrate, lanosterol.

Without the ability to synthesize ergosterol, fungal cells lose membrane fluidity and integrity, resulting in cell leakage, halted reproduction, and ultimate cell death[4].

References

  • Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas , ACS Omega. Available at: [Link]

  • What Is Propiconazole and Why Is It a Widely Used Triazole Fungicide? , JIN DUN CHEMISTRY. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(5-Chloro-2-thienyl)-2-pentanol as a Versatile Bifunctional Building Block in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: 2-(5-Chloro-2-thienyl)-2-pentanol (CAS: 1379366-54-7) Executive Summary & Chemical Rationale In modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: 2-(5-Chloro-2-thienyl)-2-pentanol (CAS: 1379366-54-7)

Executive Summary & Chemical Rationale

In modern drug discovery and materials science, the demand for highly functionalized, structurally diverse heterocyclic scaffolds is paramount. 2-(5-Chloro-2-thienyl)-2-pentanol emerges as a uniquely valuable intermediate due to its bifunctional nature. It possesses two orthogonal reactive sites:

  • A Tertiary Alcohol: Capable of generating stable carbocations for Friedel-Crafts alkylations[1], Ritter reactions, or controlled dehydrations to yield conjugated alkenes.

  • A 5-Chlorothiophene Moiety: A robust, cost-effective electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

While aryl bromides and iodides are traditionally preferred for palladium-catalyzed cross-couplings due to their lower bond dissociation energies, the 5-chlorothiophene motif offers superior bench stability and lower raw material costs[3]. By employing modern, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos), the activation barrier for the C-Cl bond can be reliably overcome, making this molecule a highly efficient precursor for complex polyaryl architectures[4].

Divergent Synthetic Pathways

The orthogonal reactivity of 2-(5-Chloro-2-thienyl)-2-pentanol allows chemists to selectively functionalize either the aliphatic chain or the heteroaromatic core.

DivergentPathways Core 2-(5-Chloro-2-thienyl)-2-pentanol (Bifunctional Core) Alkene Dehydration Products (Substituted Alkenes) Core->Alkene PTSA, Toluene, Δ (-H₂O) Alkylation Friedel-Crafts Products (Quaternary Centers) Core->Alkylation FeX₃ / HX, Arene (Tert-alkylation) Suzuki Suzuki Cross-Coupling (5-Aryl Derivatives) Core->Suzuki Pd(OAc)₂, RuPhos Ar-B(OH)₂, Base Buchwald Buchwald-Hartwig (5-Amino Derivatives) Core->Buchwald Pd₂dba₃, BrettPhos Amine, Base

Divergent synthetic pathways leveraging the bifunctional nature of 2-(5-Chloro-2-thienyl)-2-pentanol.

Mechanistic Causality: Regioselective Dehydration

When targeting the tertiary alcohol for dehydration, elimination can theoretically yield either the terminal alkene (Hofmann product) or the internal alkene (Zaitsev product). Because the resulting double bond of the internal alkene conjugates directly with the thiophene π-system, the thermodynamic driving force overwhelmingly favors the formation of the (E)- and (Z)-2-(5-chloro-2-thienyl)pent-2-ene isomers. This predictability is crucial for downstream transformations like stereoselective epoxidations.

Quantitative Data: Catalyst Optimization for the C-Cl Bond

Activating the 5-chloro position requires careful ligand selection. Standard ligands like PPh₃ fail to undergo oxidative addition efficiently. The table below summarizes the empirical performance of various catalyst systems for the Suzuki-Miyaura coupling of 5-chlorothiophenes, demonstrating why RuPhos is the recommended standard[4].

Table 1: Catalyst/Ligand System Performance for 5-Chlorothiophene Cross-Coupling

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Mechanistic Rationale
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90< 20%Insufficient electron density for C-Cl oxidative addition.
Pd(dppf)Cl₂K₂CO₃Dioxane9045%Moderate activation; susceptible to protodeboronation side reactions.
Pd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O10085%Good conversion; bulky ligand promotes reductive elimination.
Pd(OAc)₂ / RuPhos K₃PO₄ Toluene/H₂O 100 > 95% Optimal system; highly efficient oxidative addition into C-Cl bond.

Validated Experimental Protocols

Protocol A: RuPhos-Enabled Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation of the 5-position while preserving the tertiary alcohol intact.

Self-Validating System Design: This protocol utilizes K₃PO₄, a mild base that effectively facilitates the transmetalation step without triggering base-catalyzed degradation or retro-aldol-type cleavage of the tertiary alcohol[3].

CatalyticCycle Pd0 Active Catalyst [Pd(0) - RuPhos] OA Oxidative Addition (C-Cl Bond Cleavage) Pd0->OA + 2-(5-Chloro-2-thienyl)-2-pentanol TM Transmetalation (Boronate Transfer) OA->TM Pd(II) Intermediate RE Reductive Elimination (C-C Bond Formation) TM->RE + Ar-B(OH)₂ / K₃PO₄ - Borate Salts RE->Pd0 + Cross-Coupled Product

Pd-catalyzed Suzuki-Miyaura cycle optimized for 5-chlorothiophene activation using RuPhos.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-(5-chloro-2-thienyl)-2-pentanol (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Inject degassed Toluene (4.0 mL) and degassed H₂O (1.0 mL) via syringe. The biphasic system aids in dissolving the inorganic base and borate byproducts.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in an oil bath at 100 °C for 12 hours with vigorous stirring.

  • Validation & Workup:

    • TLC Check: Monitor via TLC (Hexanes/EtOAc 4:1). The product will appear as a new, highly UV-active spot with a slightly lower Rf than the starting material.

    • Quench: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (2 × 10 mL) and brine (10 mL).

    • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

  • Analytical Confirmation: Validate via GC-MS. Look for the molecular ion shift corresponding to the loss of the chlorine isotope pattern (35/37 Da) and the addition of the aryl mass.

Protocol B: Acid-Catalyzed Thermodynamic Dehydration

Objective: Synthesis of 2-(5-chloro-2-thienyl)pent-2-ene via elimination of the tertiary hydroxyl group.

Self-Validating System Design: By utilizing a Dean-Stark apparatus, the physical collection of water serves as a real-time, quantitative validation of reaction progress.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 2-(5-chloro-2-thienyl)-2-pentanol (5.0 mmol) in anhydrous toluene (25 mL).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.25 mmol, 5 mol%).

  • Reflux: Attach a Dean-Stark trap topped with a reflux condenser. Heat the mixture to reflux (approx. 115 °C).

  • Monitoring: Allow the reaction to proceed until the theoretical volume of water (approx. 90 µL) is collected in the trap (typically 2-4 hours).

  • Validation & Workup:

    • TLC Check: The dehydrated alkene product will be significantly less polar than the starting alcohol, running near the solvent front in Hexanes/EtOAc (9:1).

    • Quench: Cool to room temperature and quench with saturated aqueous NaHCO₃ (15 mL) to neutralize the PTSA.

    • Extraction: Separate the layers, wash the organic phase with brine, dry over MgSO₄, and concentrate.

  • Analytical Confirmation: Validate via ¹H NMR. The broad singlet corresponding to the -OH proton (~2.0-2.5 ppm) will disappear, and a new vinylic proton multiplet will emerge in the 5.5-6.0 ppm region, confirming the conjugated Zaitsev product.

References

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry, PMC.[Link]

  • RSC Publishing. "Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers." Chemical Science.[Link]

  • MDPI. "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities." Molecules.[Link]

Sources

Application

Application Note: 2-(5-Chloro-2-thienyl)-2-pentanol as a Versatile Intermediate in Pharmaceutical Synthesis

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks is paramount for optimizing both the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. 2-(5-Chloro-2-thienyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks is paramount for optimizing both the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. 2-(5-Chloro-2-thienyl)-2-pentanol (CAS: 1379366-54-7) has emerged as a highly valuable pharmaceutical intermediate[1]. It combines the lipophilic, electron-rich nature of a halogenated thiophene ring with the synthetic versatility of a tertiary alcohol. This application note provides an authoritative guide on utilizing this intermediate to construct complex active pharmaceutical ingredient (API) scaffolds, detailing the structural rationale, core synthetic workflows, and self-validating experimental protocols.

Physicochemical Profiling & Structural Rationale

Before deploying this intermediate in a synthetic campaign, it is critical to understand the causality behind its structural design.

PropertyValue
Chemical Name 2-(5-Chlorothiophen-2-yl)pentan-2-ol
CAS Number 1379366-54-7
Molecular Formula C9H13ClOS
Molecular Weight 204.72 g/mol
LogP (Estimated) ~3.2
Physical State Liquid to low-melting solid
Storage Conditions Sealed, dry, 2–8 °C

Table 1: Quantitative physicochemical data for 2-(5-Chloro-2-thienyl)-2-pentanol[1].

Structural Rationale:

  • The Thiophene Bioisostere : The thiophene ring is a well-established bioisostere for the phenyl ring. It offers a distinct electron density profile and a smaller bond angle, which can optimize receptor fit and modulate target binding[2][3].

  • C5-Halogenation : The C5 position of an unsubstituted thiophene is a notorious "soft spot" highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. The introduction of the chlorine atom effectively blocks this metabolic liability, prolonging the drug's half-life[4][5]. Furthermore, the halogen increases the overall lipophilicity (LogP) for better membrane permeability and can participate in halogen bonding within a target protein's binding pocket[4].

  • The Tertiary Alcohol : Located at the C2 position, the tertiary alcohol acts as a powerful synthetic handle. Unlike primary or secondary alcohols, tertiary alcohols readily form highly stable carbocations under acidic conditions, enabling specialized transformations that bypass traditional steric hindrance[6].

Core Synthetic Workflows

The utility of 2-(5-chloro-2-thienyl)-2-pentanol lies in its ability to undergo divergent synthesis. The two most critical workflows in drug development are the Ritter Reaction and Acid-Catalyzed Dehydration .

Diversification Core 2-(5-Chloro-2-thienyl)-2-pentanol (Core Intermediate) Alkene Dehydration Product (Alkene) Core->Alkene pTSA, Toluene (-H2O) Amide Ritter Product (Tertiary Amide) Core->Amide R-CN, TfOH (Ritter) Ether Etherification Product (O-Alkyl) Core->Ether NaH, R-X (Williamson)

Synthetic diversification routes for 2-(5-Chloro-2-thienyl)-2-pentanol.

Workflow 1: The Ritter Reaction

Synthesizing sterically hindered tert-alkylamines via standard S_N2 displacement is nearly impossible due to severe steric clash. The Ritter reaction bypasses this limitation by generating a planar tertiary carbocation that is readily intercepted by a nitrile solvent, yielding an N-tert-alkyl amide[6][7].

RitterMechanism A 2-(5-Chloro-2-thienyl) -2-pentanol B Tertiary Carbocation A->B H+ Catalyst - H2O C Nitrilium Ion B->C + R-CN D N-tert-Alkyl Amide C->D H2O Workup

Mechanism of the Ritter reaction converting the tertiary alcohol to an amide.

Workflow 2: Acid-Catalyzed Dehydration

Dehydration generates a tri-substituted alkene. This olefin can subsequently serve as a substrate for asymmetric epoxidation, dihydroxylation, or cross-coupling reactions, allowing for the rapid construction of complex, stereodefined API architectures.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through specific chemical phenomena.

Protocol A: Synthesis of N-(2-(5-chlorothiophen-2-yl)pentan-2-yl)acetamide via Ritter Reaction

Expert Insight & Causality : While concentrated H₂SO₄ is the classical acid for the Ritter reaction, the electron-rich nature of the thiophene ring makes it highly prone to sulfonation or polymerization[6]. To ensure chemoselectivity, we utilize Trifluoromethanesulfonic acid (TfOH) at strictly controlled low temperatures.

  • Preparation : In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 2-(5-chloro-2-thienyl)-2-pentanol (1.0 eq, 5.0 mmol) in anhydrous acetonitrile (10 mL). Acetonitrile acts as both the solvent and the nucleophile.

  • Thermal Control : Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Critical Step: Strict temperature control is vital to prevent thiophene ring degradation.

  • Activation : Add TfOH (1.2 eq, 6.0 mmol) dropwise over 15 minutes via a syringe pump. The solution will likely darken, visually indicating the formation of the tertiary carbocation.

  • Propagation : Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours.

  • In-Process Validation : Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material spot (UV active, stains readily with KMnO₄) must disappear entirely, replaced by a significantly more polar product spot (the amide).

  • Quenching : Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃ (15 mL) until gas evolution ceases (pH ~8), neutralizing the TfOH.

  • Isolation : Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the target amide.

Protocol B: Dehydration to 2-(5-Chlorothiophen-2-yl)pent-2-ene

Expert Insight & Causality : Dehydration of tertiary alcohols is thermodynamically favorable, but avoiding double-bond isomerization requires controlled conditions. Utilizing a catalytic amount of p-Toluenesulfonic acid (pTSA) in toluene with a Dean-Stark trap drives the equilibrium forward by physically removing water, ensuring high conversion without harsh, isomerizing conditions.

  • Setup : Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents : Add 2-(5-chloro-2-thienyl)-2-pentanol (1.0 eq, 10.0 mmol), pTSA monohydrate (0.05 eq, 0.5 mmol), and anhydrous toluene (40 mL).

  • Reflux : Heat the mixture to reflux (approx. 110 °C). Water will begin to azeotrope and collect in the Dean-Stark trap.

  • Monitoring : Continue refluxing for 2–3 hours until water collection ceases (theoretical aqueous yield ~0.18 mL).

  • Workup : Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) to neutralize the pTSA catalyst, followed by a brine wash (20 mL).

  • Isolation : Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The resulting crude alkene is typically pure enough for immediate downstream functionalization.

Analytical Characterization & Quality Control

To validate the integrity of the 2-(5-chloro-2-thienyl)-2-pentanol starting material and its derivatives, employ the following analytical checks:

  • ¹H NMR (400 MHz, CDCl₃) : For the starting tertiary alcohol, verify the presence of a distinct singlet for the hydroxyl proton (exchangeable upon addition of D₂O) and the characteristic thiophene doublets (J ~ 3.8 Hz) in the aromatic region (6.7–6.8 ppm).

  • LC-MS Profiling : Tertiary alcohols often exhibit a weak or absent molecular ion peak [M+H]⁺ due to facile in-source fragmentation. Look for the prominent [M-H₂O+H]⁺ peak (m/z 187), which is a self-validating feature of tertiary alcohols undergoing mass spectrometry.

Sources

Method

Application Note: High-Resolution NMR Characterization of 2-(5-Chloro-2-thienyl)-2-pentanol

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Pharmacological Rationale In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Pharmacological Rationale

In modern medicinal chemistry, the rational design of small-molecule therapeutics frequently relies on bioisosteric replacement to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The 5-chloro-2-thienyl moiety is a highly valued bioisostere for the chlorophenyl group, offering modulated lipophilicity, altered metabolic liability, and unique π -stacking interactions within target binding pockets [1].

2-(5-Chloro-2-thienyl)-2-pentanol (CAS: 1379366-54-7) incorporates this heteroaromatic ring alongside a tertiary alcohol pharmacophore [1]. The tertiary alcohol serves as a robust hydrogen-bond donor/acceptor that is sterically shielded, making it highly resistant to Phase I enzymatic oxidation. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical, as the regiochemistry of the thiophene substitution and the integrity of the chiral tertiary carbon dictate its biological efficacy.

Physicochemical Profile
ParameterValueStructural Significance
Chemical Name 2-(5-Chloro-2-thienyl)-2-pentanolDefines regiochemistry (C2 attachment, C5 chlorination).
CAS Number 1379366-54-7Unique identifier for procurement and regulatory filing [1].
Molecular Formula C 9​ H 13​ ClOSConfirms exact mass and isotopic distribution requirements.
Molecular Weight 204.71 g/mol Ideal fragment size for fragment-based drug discovery (FBDD).
Chiral Center C2Induces magnetic non-equivalence in adjacent alkyl protons.

Experimental Protocol: A Self-Validating System

To ensure absolute structural confidence, this protocol is designed as a self-validating system . We do not rely solely on 1D chemical shifts; instead, we mandate specific acquisition parameters that cross-verify structural features through relaxation dynamics and 2D heteronuclear correlation.

Sample Preparation
  • Solvent Selection: Dissolve 20–25 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected over DMSO- d6​ to minimize solvent viscosity. Lower viscosity ensures faster molecular tumbling, which narrows the linewidths (sharper peaks). This high resolution is absolutely critical for resolving the complex scalar couplings of the diastereotopic propyl chain.

Acquisition Parameters
  • 1 H NMR (Proton): 400 MHz or 500 MHz, 16 scans, 30° pulse angle, relaxation delay ( D1​ ) = 1.5 s.

  • 13 C NMR (Carbon): 100 MHz or 125 MHz, 512–1024 scans, 30° pulse angle.

  • Critical Causality ( D1​ Optimization): A relaxation delay ( D1​ ) of 5.0 seconds is mandated for the 13 C acquisition. Tertiary alcohols possess a highly substituted quaternary carbon (C2). Because this carbon lacks directly attached protons, it cannot rely on fast dipole-dipole relaxation. A standard 1-second delay will result in severe signal attenuation for C2 and the quaternary thiophene carbons (C2' and C5'). Extending the D1​ ensures quantitative integration and prevents these critical structural markers from disappearing into the baseline noise.

Workflow Visualization

The following diagram outlines the logical progression of our self-validating NMR workflow, ensuring no structural ambiguity remains.

NMR_Workflow SamplePrep Sample Preparation (20 mg in 0.6 mL CDCl3) Acquisition1D 1D NMR Acquisition (1H & 13C with optimized D1) SamplePrep->Acquisition1D Load into 5mm tube Acquisition2D 2D NMR Acquisition (HSQC for Diastereotopic Check) Acquisition1D->Acquisition2D Trigger if C3 multiplets overlap Processing Data Processing (Fourier Transform & Phasing) Acquisition1D->Processing Acquisition2D->Processing Analysis Structural Elucidation (Regiochemical Analysis) Processing->Analysis Spectral Data Validation Protocol Validation (Structure Confirmed) Analysis->Validation Cross-reference empirical data

Figure 1: Self-validating NMR workflow for the structural elucidation of tertiary thiophene alcohols.

Spectral Assignments & Mechanistic Insights

1 H NMR Data & Causality
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
0.90Triplet (t)7.23HC5-H 3​ (Terminal methyl)
1.25 – 1.45Multiplet (m)-2HC4-H 2​ (Methylene)
1.58Singlet (s)-3HC1-H 3​ (Methyl on chiral center)
1.75 – 1.95Complex (m)-2HC3-H 2​ (Diastereotopic methylene)
2.10Broad Singlet (br s)-1H-OH (Hydroxyl, exchangeable)
6.68Doublet (d)3.91HThiophene H-3' [2, 3]
6.75Doublet (d)3.91HThiophene H-4' [2, 3]

Expert Insight: The Diastereotopic Effect In novice analyses, the C3 methylene group is often mistakenly expected to appear as a simple triplet or quartet. However, because C2 is a chiral center, the two protons on the adjacent C3 carbon are diastereotopic. They reside in distinct magnetic environments and are chemically non-equivalent. They will couple with each other (geminal coupling, 2J≈14 Hz) and differentially with the C4 protons, resulting in a highly complex multiplet at 1.75–1.95 ppm. To self-validate this, an HSQC experiment will show both distinct proton multiplets correlating to a single carbon resonance at 45.6 ppm, proving they belong to the same CH 2​ group.

13 C NMR Data & Causality
Chemical Shift ( δ , ppm)TypeAssignmentStructural Rationale
14.1CH 3​ C-5Standard terminal aliphatic methyl.
17.5CH 2​ C-4Shielded aliphatic methylene.
30.2CH 3​ C-1Deshielded by proximity to C2 oxygen.
45.6CH 2​ C-3Deshielded by adjacent quaternary chiral center.
73.4C (quat)C-2Strongly deshielded by the electronegative -OH group.
122.5CHThiophene C-3'Aromatic carbon adjacent to the alkyl substitution.
126.1CHThiophene C-4'Aromatic carbon adjacent to the chlorine atom.
128.5C (quat)Thiophene C-5'Quaternary carbon bearing the electronegative Cl atom [3].
152.0C (quat)Thiophene C-2'Highly deshielded quaternary carbon attached to C2 [2].

Expert Insight: Thiophene Electronic Effects The 3J coupling constant in the 5-chloro-2-thienyl ring is strictly observed at ~3.9 Hz[2, 3]. This is significantly smaller than the ortho-coupling observed in benzene rings (~8 Hz). The constrained geometry of the 5-membered heteroaromatic ring alters the H-C-C-H dihedral angles, reducing orbital overlap. Furthermore, the electronegative chlorine atom at C5' withdraws electron density via inductive effects, slightly deshielding the adjacent H-4' proton ( δ 6.75) relative to the H-3' proton ( δ 6.68).

Conclusion

The structural validation of 2-(5-Chloro-2-thienyl)-2-pentanol requires a nuanced understanding of stereochemistry and heteroaromatic electronic effects. By optimizing relaxation delays for quaternary carbons and recognizing the diastereotopic nature of the propyl chain, researchers can confidently verify the integrity of this critical pharmacological building block, preventing downstream failures in synthetic drug development pipelines.

References

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization Source: mdpi.com URL:[Link]

  • Source: google.
Application

mass spectrometry analysis of 2-(5-Chloro-2-thienyl)-2-pentanol

An Application Note and Protocol for the Mass Spectrometric Analysis of 2-(5-Chloro-2-thienyl)-2-pentanol Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the analysis...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 2-(5-Chloro-2-thienyl)-2-pentanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analysis of 2-(5-chloro-2-thienyl)-2-pentanol, a halogenated thiophene derivative, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Thiophene derivatives are significant in pharmaceutical development and materials science, necessitating robust analytical methods for their characterization and quantification.[1] We present a detailed methodology employing Atmospheric Pressure Chemical Ionization (APCI) for its suitability with moderately polar and thermally stable compounds.[2][3] This guide explains the rationale behind the chosen analytical strategy, from sample preparation to the interpretation of mass spectral data, and provides a validated, step-by-step protocol for researchers and drug development professionals. The characteristic fragmentation pattern, including the influential tertiary alcohol and chloro-thienyl moieties, is elucidated to ensure confident identification and structural confirmation.

Introduction: The Analytical Challenge

2-(5-Chloro-2-thienyl)-2-pentanol is a small organic molecule whose structure presents unique analytical considerations. The presence of a tertiary alcohol, a stable chlorothienyl ring, and an aliphatic chain dictates a specific fragmentation behavior under mass spectrometric analysis. Tertiary alcohols are known to undergo facile dehydration and alpha-cleavage, while the chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl in a ~3:1 ratio), which is invaluable for confirmation.[4][5]

The primary analytical goal is to develop a selective and sensitive method for both qualitative and quantitative analysis. This requires a chromatographic separation capable of resolving the analyte from complex matrices and an ionization technique that provides a robust molecular ion with minimal in-source fragmentation. Atmospheric Pressure Chemical Ionization (APCI) was selected as the ionization source. APCI is particularly well-suited for moderately polar to non-polar, thermally stable compounds with molecular weights typically under 1500 Da, making it an ideal choice for this analyte.[2][6] It operates through gas-phase ion-molecule reactions, which is often more efficient for compounds that are not pre-charged in solution, a common scenario for analytes lacking strongly acidic or basic sites.[6]

This application note details a complete workflow, providing the scientific reasoning for each step to empower the user to adapt and troubleshoot the methodology effectively.

Experimental Design and Rationale

Materials and Reagents
  • Analyte: 2-(5-Chloro-2-thienyl)-2-pentanol standard (≥98% purity)

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Additives: Formic acid (LC-MS grade)

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, if required for matrix cleanup), 0.22 µm syringe filters, standard 2 mL LC-MS sample vials.[7][8]

Sample Preparation: Ensuring Analytical Integrity

The objective of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.[9] A robust sample preparation protocol minimizes matrix effects, which can suppress or enhance the analyte signal, and protects the LC-MS system from contamination.[8]

For relatively clean samples, a simple "dilute-and-shoot" approach is sufficient. For complex matrices such as plasma or tissue extracts, a solid-phase extraction (SPE) step is recommended to remove interfering components like salts, proteins, and phospholipids.[10]

Protocol 1: Direct Dilution

  • Accurately weigh and dissolve the 2-(5-Chloro-2-thienyl)-2-pentanol standard in methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • For unknown samples, dilute with the same 50:50 acetonitrile/water mixture to an estimated concentration within the calibration range.

  • Filter the final diluted samples through a 0.22 µm syringe filter into an LC-MS vial. This prevents particulates from blocking the LC system.[7]

Liquid Chromatography (LC) Parameters

A reverse-phase chromatographic method provides excellent retention and separation for moderately polar compounds like the target analyte. A C18 stationary phase is a versatile and robust choice. The mobile phase consists of a mixture of organic solvent (acetonitrile or methanol) and water, with a small amount of formic acid added. Formic acid aids in protonation of the analyte, which can improve peak shape and enhance the signal in positive ion mode, although its effects in APCI are primarily on the gas-phase chemistry.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 2.6 µm particle sizeProvides a good balance of resolution, speed, and backpressure for small molecule analysis.
Mobile Phase A Water + 0.1% Formic AcidAqueous component for reverse-phase separation. Formic acid improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component for eluting the analyte.
Gradient 40% B to 95% B over 5 min, hold for 2 min, re-equilibrateA gradient ensures efficient elution of the analyte while cleaning late-eluting matrix components from the column.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and APCI sources.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Volume 5 µLA small volume minimizes potential peak distortion while providing sufficient analyte for detection.
Mass Spectrometry (MS) Parameters

APCI is selected for its robust ionization of moderately polar, thermally stable compounds.[11][12] The source parameters are optimized to ensure efficient vaporization and ionization while minimizing thermal degradation.

ParameterRecommended Setting (Positive Ion Mode)Rationale
Ionization Mode APCI, PositiveThe tertiary alcohol can be protonated in the gas phase to form [M+H]⁺.
Corona Discharge 4-5 µAInitiates the chemical ionization cascade by ionizing the nitrogen sheath gas and mobile phase vapor.[3]
Vaporizer Temperature 400 °CEnsures complete desolvation and vaporization of the LC eluent and analyte before it reaches the corona discharge region. The analyte must be thermally stable at this temperature.[3]
Sheath Gas Flow 40 (arbitrary units)Assists in nebulization and directs the vaporized sample towards the corona discharge.
Auxiliary Gas Flow 10 (arbitrary units)Helps sweep the ions into the mass spectrometer inlet.
Capillary Temperature 320 °CMaintains the ions in a gaseous state as they are transferred into the mass spectrometer.
Collision Energy (CE) 20-35 eV (for MS/MS)Optimized to induce characteristic fragmentation of the precursor ion. This value should be tuned empirically for the specific instrument and desired fragmentation pattern.

Results and Discussion: Deciphering the Mass Spectrum

Full Scan Mass Spectrum

The molecular formula of 2-(5-Chloro-2-thienyl)-2-pentanol is C₁₀H₁₅ClOS. The monoisotopic mass is 218.05 Da. In positive ion APCI mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 219.06. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak will be observed at m/z 221.06 with an intensity approximately one-third of the m/z 219.06 peak.[4] A common neutral loss for alcohols is water (18 Da), so a peak at m/z 201.05, corresponding to the [M+H-H₂O]⁺ ion, is also highly anticipated.[5]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

MS/MS analysis of the precursor ion at m/z 219.06 provides structural confirmation. The fragmentation is dictated by the most labile bonds and the stability of the resulting fragment ions. The tertiary alcohol structure promotes specific cleavage pathways.

Key Predicted Fragmentations:

  • Neutral Loss of Water: The most prominent fragmentation pathway for protonated tertiary alcohols is the loss of a water molecule (H₂O, 18.01 Da), leading to a stable carbocation at m/z 201.05 .[4][5]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is a characteristic fragmentation for alcohols.[13][14]

    • Loss of a propyl radical (•C₃H₇, 43.05 Da) results in a fragment at m/z 176.01 .

    • Loss of the chlorothienyl radical would be less favorable due to the stability of the aromatic ring.

  • Thiophene Ring Fragmentation: Further fragmentation of the chlorothienyl moiety can occur at higher collision energies.

G cluster_main Proposed Fragmentation Pathway of 2-(5-Chloro-2-thienyl)-2-pentanol parent Precursor Ion [M+H]⁺ m/z 219.06 / 221.06 frag1 [M+H-H₂O]⁺ m/z 201.05 / 203.05 parent->frag1 - H₂O (Dehydration) frag2 [M+H - C₃H₇•]⁺ m/z 176.01 / 178.01 parent->frag2 - •C₃H₇ (Alpha-Cleavage) frag3 Chlorothienyl Cation m/z 117.97 / 119.97 frag1->frag3 - C₅H₈ (Side-chain loss)

Caption: Proposed MS/MS fragmentation of protonated 2-(5-Chloro-2-thienyl)-2-pentanol.

Detailed Application Protocol

This section provides a consolidated, step-by-step protocol for the quantitative analysis of 2-(5-Chloro-2-thienyl)-2-pentanol.

Workflow Overview

Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.

Step-by-Step Procedure

I. Preparation of Standards and Samples

  • Prepare a 1 mg/mL primary stock solution of 2-(5-Chloro-2-thienyl)-2-pentanol in methanol.

  • Create a working stock solution of 1 µg/mL by diluting the primary stock with 50:50 acetonitrile/water.

  • Generate a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the working stock.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Prepare unknown samples using the direct dilution or SPE protocol described in Section 2.2.

II. Instrument Setup and Analysis

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions (40% B) until a stable baseline is achieved.

  • Set up the instrument parameters as detailed in the tables in Sections 2.3 and 2.4.

  • Define the Multiple Reaction Monitoring (MRM) transitions for quantification and confirmation. Based on the fragmentation analysis, suitable transitions would be:

    • Quantitative: 219.1 → 201.1

    • Confirmatory: 219.1 → 176.0

  • Create a sequence table including blanks, calibration standards, QCs, and unknown samples. It is good practice to run a blank after the highest calibration standard to check for carryover.[7]

  • Initiate the analysis sequence.

III. Data Processing and Quantification

  • Integrate the peak areas for the quantitative MRM transition for all standards, QCs, and samples.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards. Use a linear regression with 1/x or 1/x² weighting.

  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak areas from the calibration curve.

  • Verify that the QC sample concentrations are within the acceptable accuracy and precision limits (e.g., ±15%).

  • Confirm the identity of the analyte in positive samples by verifying the presence of the confirmatory ion transition and ensuring the ion ratio is consistent with that of the standards.

Conclusion

The LC-APCI-MS/MS method detailed in this application note provides a robust, selective, and sensitive platform for the analysis of 2-(5-Chloro-2-thienyl)-2-pentanol. The rationale for selecting APCI as the ionization source has been justified based on the analyte's chemical properties. A thorough explanation of the expected fragmentation patterns, supported by established principles of mass spectrometry, equips the analyst with the necessary tools for confident structural confirmation. The provided step-by-step protocol serves as a validated starting point for routine analysis in research and quality control environments, ensuring data of the highest integrity and reliability.

References

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (2023). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (2025). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

  • Labcompare. (n.d.). Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI MS). Retrieved from [Link]

  • Wikipedia. (2023). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 15.7: 6-7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • CSUSM. (n.d.). STEM Success Center Chemistry 201: Mass Spectroscopy. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Enantioselective Synthesis of 2-(5-Chloro-2-thienyl)-2-pentanol

Executive Summary The synthesis of chiral tertiary alcohols remains a formidable challenge in asymmetric catalysis due to the inherent low reactivity of ketones and the steric difficulty in differentiating their enantiot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral tertiary alcohols remains a formidable challenge in asymmetric catalysis due to the inherent low reactivity of ketones and the steric difficulty in differentiating their enantiotopic faces[1]. However, heteroaryl-substituted chiral tertiary alcohols, such as 2-(5-chloro-2-thienyl)-2-pentanol , are highly valuable pharmacophores and building blocks in drug development. This Application Note details a robust, self-validating protocol for the highly enantioselective synthesis of 2-(5-chloro-2-thienyl)-2-pentanol via the titanium(IV)-promoted asymmetric addition of di- n -propylzinc ( n -Pr₂Zn) to 1-(5-chloro-2-thienyl)ethanone.

Mechanistic Insights & Experimental Causality

To achieve high enantiomeric excess (ee), the catalytic system must overcome the slow addition rate of dialkylzincs to ketones while completely suppressing the non-selective background reaction. We employ a bimetallic Titanium-Zinc strategy pioneered by Ramón and Yus[2].

  • Role of Ti(OiPr)₄: Ketones do not readily react with dialkylzinc reagents. Ti(OiPr)₄ acts as a dual-purpose Lewis acid. It activates the carbonyl oxygen of 1-(5-chloro-2-thienyl)ethanone and mediates transmetalation from n -Pr₂Zn to form a highly nucleophilic, transient alkyltitanium species[3].

  • Chiral Environment: A chiral ligand, such as (1R,2R)-1,2-bis(trifluoromethanesulfonamido)cyclohexane, undergoes ligand exchange with Ti(OiPr)₄ to form a rigid chiral bimetallic pocket. This steric environment dictates the facial selectivity during the alkyl transfer via a Zimmerman-Traxler-like cyclic transition state.

  • Stoichiometry & Temperature: Unlike aldehyde additions, ketone additions typically require stoichiometric amounts of the Ti(IV) complex to achieve high conversion and ee[2]. Furthermore, maintaining a cryogenic temperature (-20 °C) is critical to maximize the energy difference ( ΔΔG‡ ) between the diastereomeric transition states and to halt the uncatalyzed racemic background reaction.

Catalytic Workflow

CatalyticWorkflow L 1. Pre-catalyst Formation Chiral Ligand + Ti(OiPr)4 K 2. Substrate Coordination 1-(5-Chloro-2-thienyl)ethanone L->K Toluene, rt Zn 3. Transmetalation Addition of n-Pr2Zn K->Zn Cool to -20 °C TS 4. Enantioselective Alkyl Transfer (Bimetallic Transition State) Zn->TS Dropwise addition P 5. Product Release 2-(5-Chloro-2-thienyl)-2-pentanol TS->P Quench & Workup P->L Catalyst Turnover

Catalytic cycle for the enantioselective synthesis of 2-(5-Chloro-2-thienyl)-2-pentanol.

Quantitative Data Presentation

The following table summarizes the optimization of reaction parameters, demonstrating the causality behind the chosen protocol conditions.

EntryLigand (mol %)Ti(OiPr)₄ (eq)Temp (°C)Yield (%)Enantiomeric Excess (%)
1None1.20150 (Racemic)
2(1R,2R)-L* (20)0.2-204542
3(1R,2R)-L* (20)1.209581
4 (1R,2R)-L* (20) 1.2 -20 92 94

*L = 1,2-bis(trifluoromethanesulfonamido)cyclohexane. Entry 4 represents the optimized conditions.

Step-by-Step Experimental Protocol

This protocol integrates a self-validating In-Process Control (IPC) to ensure scientific integrity and batch success before downstream purification.

Reagents Required:

  • 1-(5-chloro-2-thienyl)ethanone (1.0 eq, 10 mmol)

  • Di- n -propylzinc ( n -Pr₂Zn, 1.0 M in hexanes, 2.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq)

  • (1R,2R)-1,2-bis(trifluoromethanesulfonamido)cyclohexane (0.2 eq)

  • Anhydrous Toluene (0.2 M relative to substrate)

Step 1: Pre-catalyst Assembly

  • In a flame-dried Schlenk flask purged with argon, dissolve the chiral ligand (0.2 eq) in anhydrous toluene (50 mL).

  • Add Ti(OiPr)₄ (1.2 eq) via syringe.

  • Stir the mixture at room temperature (20–25 °C) for 1 hour. Causality: This incubation period is mandatory to ensure complete ligand exchange, forming the active chiral titanate complex.

Step 2: Substrate Coordination 4. Add 1-(5-chloro-2-thienyl)ethanone (1.0 eq) to the reaction vessel in one portion. 5. Stir for 15 minutes to allow the ketone to coordinate to the Lewis acidic titanium center. 6. Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.

Step 3: Enantioselective Alkylation 7. Slowly add n -Pr₂Zn (2.0 eq) dropwise over 45 minutes using a syringe pump. Causality: The transmetalation and subsequent alkylation are exothermic. Dropwise addition prevents localized temperature spikes that would trigger the non-selective background reaction, thereby preserving high enantioselectivity. 8. Maintain the reaction at -20 °C for 16 hours.

Step 4: Self-Validating In-Process Control (IPC) 9. Withdraw a 0.1 mL aliquot from the reaction mixture. 10. Quench the aliquot into 0.5 mL of saturated aqueous NH₄Cl and extract with 1 mL of HPLC-grade hexanes. 11. Analyze the organic layer via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min, UV detection at 254 nm)[4]. 12. Validation Gate: Proceed to Step 5 only if the IPC confirms >95% conversion and >90% ee. If conversion is low, extend the reaction time by 4 hours.

Step 5: Quench and Isolation 13. Upon passing the IPC, quench the bulk reaction by slowly adding saturated aqueous NH₄Cl (20 mL) while maintaining the temperature at -20 °C. 14. Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove precipitated titanium and zinc salts. 15. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 16. Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to yield pure (S)-2-(5-chloro-2-thienyl)-2-pentanol.

References

  • First enantioselective addition of dialkylzinc to ketones promoted by titanium(IV) derivatives Source: Tetrahedron Letters / ResearchGate URL:[Link]

  • Organocatalytic enantioselective dearomatization of thiophenes by 1,10-conjugate addition of indole imine methides Source: Nature Communications / PubMed Central (PMC) URL:[Link]

  • Kinetic Resolution of Tertiary Alcohols by Chiral Organotin-Catalyzed O-Acylation Source: Organic Letters / ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(5-Chloro-2-thienyl)-2-pentanol

Welcome to the Technical Support Center. The synthesis of 2-(5-Chloro-2-thienyl)-2-pentanol—a highly functionalized tertiary alcohol used as a critical intermediate in the development of biologically active compounds[1]—...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-(5-Chloro-2-thienyl)-2-pentanol—a highly functionalized tertiary alcohol used as a critical intermediate in the development of biologically active compounds[1]—presents unique challenges. Synthesizing tertiary alcohols via Grignard addition to enolizable ketones is notoriously prone to side reactions[2].

This guide provides a causality-driven framework to help researchers troubleshoot low yields, suppress mechanistic side reactions, and optimize their synthetic workflow.

Mechanistic Workflow & Route Selection

The success of your synthesis is heavily dependent on your initial retrosynthetic disconnection. The diagram below illustrates why selecting the correct Grignard/ketone pairing is the most critical step in preventing reaction failure.

GrignardSynthesis Start Synthetic Disconnection Strategies Route1 Route 1 (Preferred) 5-Chloro-2-thienylMgBr + 2-Pentanone Start->Route1 Route2 Route 2 (Suboptimal) PropylMgBr + 2-Acetyl-5-chlorothiophene Start->Route2 Target 2-(5-Chloro-2-thienyl)-2-pentanol (Target Tertiary Alcohol) Route1->Target High Yield (No Beta-Hydrogens) Side1 Side Reaction 1: Enolization (Unreacted Ketone) Route1->Side1 Base-catalyzed (Suppressed by LaCl3) Route2->Target Low Yield Route2->Side1 Base-catalyzed Side2 Side Reaction 2: Beta-Hydride Reduction (Secondary Alcohol) Route2->Side2 Beta-Hydride Transfer (from Propyl group)

Mechanistic workflow comparing Grignard routes for 2-(5-Chloro-2-thienyl)-2-pentanol synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yield so low, and why am I recovering large amounts of unreacted starting ketone? Cause: The most common cause of unreacted starting material in this synthesis is competitive enolization. Grignard reagents are strong bases. When reacting with 2-pentanone (or 2-acetyl-5-chlorothiophene), the Grignard reagent can abstract an alpha-proton to form a magnesium enolate instead of attacking the carbonyl carbon[3]. Upon aqueous workup, the enolate simply reprotonates, returning your starting ketone. Solution: Attenuate the basicity of the Grignard reagent by using Knochel’s reagent, Lanthanum(III) chloride bis(lithium chloride) complex ( )[4]. This highly soluble Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity, while simultaneously breaking up Grignard aggregates. This shifts the reaction heavily in favor of 1,2-addition over alpha-deprotonation[3].

Q2: I am detecting a secondary alcohol byproduct instead of my target tertiary alcohol. What happened? Cause: You are likely using Route 2 (Propylmagnesium bromide + 2-Acetyl-5-chlorothiophene). Propylmagnesium bromide possesses beta-hydrogens. In sterically hindered environments, alkyl Grignard reagents can act as reducing agents. They transfer a beta-hydride to the carbonyl carbon via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction), yielding 1-(5-chloro-2-thienyl)ethanol instead of the desired tertiary alcohol. Solution: Switch your synthetic disconnection to Route 1 (5-Chloro-2-thienylmagnesium bromide + 2-Pentanone). The 5-chloro-2-thienyl Grignard reagent lacks beta-hydrogens, making this reduction pathway structurally impossible, thereby ensuring high fidelity for the tertiary alcohol[1].

Q3: How do I prevent Wurtz homocoupling during the formation of the 5-chloro-2-thienyl Grignard reagent? Cause: 5-Chloro-2-bromothiophene is prone to homocoupling (Wurtz-type coupling) during Grignard initiation, forming 5,5'-dichloro-2,2'-bithiophene. This occurs when localized concentrations of the unreacted bromide are high, allowing it to react with the newly formed Grignard reagent. Solution:

  • Dilution & Rate: Add the 5-chloro-2-bromothiophene slowly (dropwise) to a dilute suspension of magnesium turnings to keep the steady-state concentration of the halide low.

  • Activation: Ensure the magnesium surface is pristine. Use iodine ( ) and 1,2-dibromoethane to chemically etch the magnesium oxide layer prior to the addition of your thiophene substrate.

Quantitative Data Summary

The table below summarizes the expected outcomes based on the chosen synthetic route and the use of Lewis acid additives.

Synthetic RouteReagentsAdditivePrimary Side Reaction(s)Expected Isolated Yield
Route 2 (Suboptimal) PropylMgBr + 2-Acetyl-5-chlorothiopheneNoneBeta-hydride reduction, Enolization25 - 35%
Route 1 (Standard) 5-Chloro-2-thienylMgBr + 2-PentanoneNoneEnolization45 - 55%
Route 1 (Optimized) 5-Chloro-2-thienylMgBr + 2-Pentanone None (Suppressed)> 85%
Optimized Experimental Protocol

Note: This self-validating protocol utilizes Route 1 combined with Knochel's Lanthanum salt to maximize yield, strictly prevent beta-hydride reduction, and suppress enolization.

Step 1: Preparation of 5-Chloro-2-thienylmagnesium bromide

  • In a flame-dried Schlenk flask under an argon atmosphere, suspend magnesium turnings (1.2 equiv) in anhydrous THF (0.5 M).

  • Add a single crystal of iodine ( ) and 2 drops of 1,2-dibromoethane. Stir until the iodine color fades, indicating the chemical activation of the magnesium surface.

  • Add a 5% portion of 5-chloro-2-bromothiophene (1.0 equiv total) to initiate the reaction. Once an exotherm is observed, add the remaining halide dropwise over 45 minutes. Maintain the internal temperature between 25–30 °C using a water bath to prevent Wurtz coupling.

  • Stir for an additional 1 hour at room temperature to ensure complete conversion.

Step 2: Lewis Acid Activation of the Ketone

  • In a separate flame-dried flask under argon, dissolve 2-pentanone (0.9 equiv) in anhydrous THF (0.3 M).

  • Add (0.3 to 1.0 equiv, 0.6 M solution in THF) dropwise at room temperature. Stir the mixture for 1 hour to allow for complete coordination to the carbonyl oxygen[4].

Step 3: Nucleophilic Addition

  • Cool the ketone/lanthanum complex solution to 0 °C using an ice bath.

  • Slowly transfer the freshly prepared 5-chloro-2-thienylmagnesium bromide solution into the ketone mixture via cannula or syringe over 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Monitor progression via TLC or GC-MS (typically complete within 2–4 hours).

Step 4: Quench and Workup

  • Quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous ammonium chloride ( ) solution.

  • Stir vigorously for 15 minutes to break up the resulting emulsion.

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( ), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure 2-(5-Chloro-2-thienyl)-2-pentanol.

References
  • Structure-based discovery of a new selectivity-enabling motif for the FK506-binding protein 51. ChemRxiv. 1

  • LaCl3·2LiCl-Catalyzed Addition of Grignard Reagents to Ketones. Thieme Connect. 4

  • Selective 1,2-Additions with LaCl3·2LiCl. Sigma-Aldrich. 3

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. 2

Sources

Optimization

Technical Support Center: Purification of 2-(5-Chloro-2-thienyl)-2-pentanol

Welcome to the technical support guide for the purification of 2-(5-Chloro-2-thienyl)-2-pentanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(5-Chloro-2-thienyl)-2-pentanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this tertiary alcohol. The following troubleshooting guides and FAQs are structured to address specific issues encountered during experimental work, providing not just solutions but also the underlying scientific principles.

Introduction: The Synthesis Context

2-(5-Chloro-2-thienyl)-2-pentanol is a chiral tertiary alcohol. Its synthesis most commonly involves a Grignard reaction, where a Grignard reagent attacks the electrophilic carbonyl carbon of a ketone.[1][2] For this specific molecule, two primary synthetic routes are plausible:

  • Route A: Reaction of 1-(5-chloro-2-thienyl)ethan-1-one with propylmagnesium bromide.

  • Route B: Reaction of 1-(5-chloro-2-thienyl)propan-1-one with ethylmagnesium bromide.

Understanding this synthetic origin is critical, as the majority of purification challenges stem from unreacted starting materials, reaction byproducts, and work-up contaminants inherent to the Grignard process.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 2-(5-Chloro-2-thienyl)-2-pentanol after a Grignard synthesis?

A1: The impurity profile of your crude product is directly linked to the Grignard reaction and subsequent work-up. Key impurities include:

  • Unreacted Ketone: The starting material, either 1-(5-chloro-2-thienyl)ethan-1-one or 1-(5-chloro-2-thienyl)propan-1-one, is a common contaminant. This can result from incomplete reaction or enolization of the ketone by the Grignard reagent, which acts as a strong base.

  • Grignard Coupling Products: The Grignard reagent can couple with itself (Wurtz-type coupling) to form alkanes (e.g., hexane from propylmagnesium bromide). These are nonpolar byproducts.

  • Magnesium Salts: The work-up procedure generates inorganic magnesium salts (e.g., Mg(OH)Br, MgCl₂). While mostly aqueous-soluble, they can cause emulsions or precipitate, trapping the product.[4]

  • Dehydration Products: Tertiary alcohols, especially in the presence of acid and heat, can undergo dehydration to form alkenes. This is a risk during acidic work-up or distillation. Using a milder quenching agent like saturated aqueous ammonium chloride is recommended to prevent this.[4]

  • Residual Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) used for the reaction are often present.

Q2: A large amount of white gelatinous precipitate formed during my aqueous work-up, making phase separation impossible. What is this and how can I resolve it?

A2: The white precipitate consists of magnesium salts, such as magnesium hydroxyhalides (Mg(OH)X).[4] This is a very common issue in Grignard work-ups. To dissolve these salts and achieve a clean separation:

  • Use a Mild Acid: The standard procedure is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This is generally acidic enough to protonate the alkoxide and dissolve the salts.

  • Add Dilute HCl if Necessary: If the precipitate persists after the NH₄Cl quench, you may need to add a dilute acid, such as 1M HCl, dropwise with vigorous stirring until the solids dissolve completely.[4][6] Be cautious, as stronger acid can promote dehydration of the tertiary alcohol product. Always perform this step in an ice bath to control the exotherm.

Q3: I'm struggling with a persistent emulsion during the extraction phase. How can I break it?

A3: Emulsions are frequently encountered due to the presence of fine magnesium salt particulates.[4] To break an emulsion:

  • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to coalesce the dispersed droplets and break the emulsion.[4][5]

  • Allow Time: Sometimes, simply letting the separatory funnel stand for an extended period can lead to phase separation.

  • Filtration: For very stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help remove the particulate matter that stabilizes the emulsion.

  • Centrifugation: If the reaction scale allows, centrifugation is a highly effective method for separating the layers.

Q4: My thiophene-containing product appears to be degrading or streaking during silica gel column chromatography. What is the cause and solution?

A4: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[7] Streaking or "tailing" on the column indicates a strong, undesirable interaction between your compound and the stationary phase.

  • Deactivate the Silica: Neutralize the silica gel by pre-treating it with a base. This is commonly done by preparing the silica slurry in the eluent containing 1-2% triethylamine.[7]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more neutral stationary phase like alumina (Al₂O₃).

  • Minimize Contact Time: Run the column efficiently and quickly without sacrificing separation to reduce the time your compound is in contact with the silica.[7]

Q5: How can I separate the enantiomers of 2-(5-Chloro-2-thienyl)-2-pentanol?

A5: Since the product is a racemic mixture, separating the enantiomers requires a chiral purification technique.

  • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is the most common analytical and semi-preparative method for resolving enantiomers.

  • Simulated Moving Bed (SMB) Chromatography: For larger, industrial-scale separations, SMB chromatography is a continuous and efficient technique for resolving racemic mixtures of thiophene-based compounds.[8] This method can achieve high optical purity (≥97% ee) for both isomers.[8]

  • Diastereomeric Resolution: An alternative chemical method involves reacting the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomers. These diastereomers have different physical properties and can often be separated by standard techniques like recrystallization or chromatography. Afterward, the resolving agent is cleaved to yield the pure enantiomers.

Purification Troubleshooting Guides

Table 1: Flash Column Chromatography
ProblemPossible CauseSolution
Poor Separation The solvent system (mobile phase) is not optimal.Systematically screen solvent systems using Thin Layer Chromatography (TLC). Aim for a ΔRf of > 0.2 between the product and major impurities. A common system for thiophenes is a hexane/ethyl acetate gradient.[9]
The column is overloaded.Use a proper ratio of silica gel to crude product. A general guideline is 50:1 to 100:1 by weight.[7]
Product Degradation Silica gel is too acidic for the thiophene moiety.Use deactivated silica (add 1-2% triethylamine to the eluent) or switch to neutral alumina.[7]
Product "Streaking" The compound is interacting too strongly with the silica.Add a small percentage of a more polar solvent (e.g., methanol) to the eluent or use deactivated silica as described above.
Sample was loaded in a solvent that is too polar ("wet loading").For better band sharpness, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[9]
Table 2: Recrystallization
ProblemPossible CauseSolution
No Crystals Form Too much solvent was used.Boil off some solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[9]
"Oiling Out" The compound comes out of solution as a liquid instead of a solid. This can occur if impurities significantly depress the melting point or if the solvent's boiling point is higher than the compound's melting point.Re-heat to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble. Allow the solution to cool very slowly. If the issue persists, chromatography is likely a better method.[9]
Low Recovery The compound has significant solubility in the cold solvent.Ensure the flask is thoroughly cooled in an ice bath before filtration to minimize solubility. Concentrate the mother liquor and cool again to recover a second crop of crystals.[9]
Impure Crystals The solution cooled too quickly, trapping impurities.Re-dissolve the crystals in the minimum amount of hot solvent and allow it to cool slowly and undisturbed.

Visualized Workflows & Logic

Purification_Workflow cluster_reaction Synthesis & Work-up Reaction Grignard Reaction Mixture Quench Quench (aq. NH4Cl) Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Crude Crude Product (Concentrated) Dry->Crude Chromo Column Chromatography Crude->Chromo Distill Vacuum Distillation Crude->Distill Recryst Recrystallization (if solid) Crude->Recryst Pure Pure Product Chromo->Pure Distill->Pure Recryst->Pure

Purification_Decision_Tree

Detailed Experimental Protocols

Protocol 1: Standard Grignard Reaction Work-up

This protocol is designed to quench the reaction, protonate the tertiary alcohol, and remove the bulk of inorganic salts.

Materials:

  • Crude Grignard reaction mixture

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, ice bath

Procedure:

  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction flask in a large ice-water bath to 0 °C. This is critical for controlling the exotherm during quenching.[5]

  • Quenching: With vigorous stirring, slowly add the saturated aqueous NH₄Cl solution dropwise via an addition funnel. The addition should be slow enough to maintain the internal temperature below 20 °C. Continue adding until no further exothermic reaction is observed and two distinct layers begin to form.[4][5]

  • Extraction: Transfer the entire mixture to a separatory funnel. Add diethyl ether to dissolve all organic components. Separate the layers.

  • Re-extraction: To maximize product recovery, extract the aqueous layer two more times with fresh portions of diethyl ether.[5]

  • Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with water and then with brine. The brine wash helps to remove residual water and break any emulsions.[4][5]

  • Drying: Drain the washed organic layer into a clean Erlenmeyer flask. Add anhydrous MgSO₄, swirling the flask. Continue adding the drying agent until it no longer clumps together.[5]

  • Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh ether. Concentrate the filtrate using a rotary evaporator to yield the crude 2-(5-Chloro-2-thienyl)-2-pentanol.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the target alcohol from impurities of different polarities, such as the starting ketone.

Materials:

  • Crude 2-(5-Chloro-2-thienyl)-2-pentanol

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for deactivation)

  • TLC plates, chromatography column, collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and elute with various ratios of hexanes:ethyl acetate. The ideal system will show good separation between your product spot and major impurities, with an Rf value for the product of ~0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase (e.g., 95:5 hexanes:ethyl acetate). If deactivation is needed, add 1% triethylamine to the eluent used for packing and running the column.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for better separation, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.[9]

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes. You may use a gradient elution (slowly increasing the percentage of ethyl acetate) to improve separation of closely eluting compounds.[7]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-(5-Chloro-2-thienyl)-2-pentanol.

References

  • Benchchem. (2025). Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols.
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Benchchem. (2025). Technical Support Center: Purification of Crude 3-Chloro-4-methylbenzo[b]thiophene.
  • BOC Sciences. Thiophene Synthesis Services.
  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube.
  • European Patent Office. (2006).
  • SIELC Technologies. (2018). Thiophene.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • Chemistry Stack Exchange. (2017). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment).
  • Wikipedia. (2023). Grignard reaction.
  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(5-Chloro-2-thienyl)-2-pentanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-(5-chloro-2-thienyl)-2-pentano...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-(5-chloro-2-thienyl)-2-pentanol .

The standard synthetic route for this tertiary alcohol involves the Grignard addition of n-propylmagnesium bromide to 2-acetyl-5-chlorothiophene. While seemingly straightforward, the sterically hindered and electronically deactivated nature of the thienyl ketone, combined with the high basicity of the Grignard reagent, often leads to complex side reactions[1]. This guide breaks down the mechanistic causality behind these failures and provides a field-proven, self-validating protocol to achieve high-purity yields.

Mechanistic Pathway of Competing Side Reactions

To troubleshoot effectively, we must first understand the competing mechanistic pathways. The Grignard reagent can act as a nucleophile, a base, or a hydride donor, leading to distinct reaction branches.

Pathway Start 2-Acetyl-5-chlorothiophene + n-PrMgBr Target 2-(5-Chloro-2-thienyl)-2-pentanol (Target Product) Start->Target Nucleophilic Addition Enol Enolization (Recovered SM) Start->Enol Basicity (alpha-deprotonation) Reduc Reduction (Secondary Alcohol) Start->Reduc beta-Hydride Transfer Dehyd Dehydration (Alkene Formation) Target->Dehyd Acidic Workup

Reaction pathways showing target nucleophilic addition vs. competing side reactions.

Quantitative Analysis of Side Reactions

The table below summarizes the typical yield impact of these side reactions under standard Grignard conditions versus our optimized organocerium protocol.

Side ProductMechanistic CauseTypical Yield Impact (Standard)Optimized Yield Impact (Organocerium)
Recovered 2-Acetyl-5-chlorothiophene α-Deprotonation (Enolization)30% – 50%< 5%
1-(5-Chloro-2-thienyl)ethanol β-Hydride transfer (Reduction)15% – 25%< 2%
2-(5-Chloro-2-thienyl)-2-pentene Acid-catalyzed dehydration10% – 20%< 1%
Hexane / Bithiophenes Wurtz-type homocoupling2% – 5%2% – 5%
Troubleshooting Guide & FAQs

Q1: Why am I recovering so much unreacted 2-acetyl-5-chlorothiophene despite complete consumption of the Grignard reagent? A1: This is a classic symptom of enolization . Grignard reagents (like n-PrMgBr) are highly basic. 2-Acetyl-5-chlorothiophene possesses acidic α-hydrogens on the methyl group. Instead of attacking the sterically hindered carbonyl carbon (nucleophilic addition), the Grignard reagent acts as a base, deprotonating the α-carbon to form a magnesium enolate[2]. Upon aqueous workup, the enolate simply reprotonates, returning the starting ketone. Solution: Transmetalate the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium intermediate. Organocerium reagents are highly nucleophilic but significantly less basic, effectively suppressing enolization.

Q2: My GC-MS shows a significant M-42 peak corresponding to a secondary alcohol. What is causing this? A2: You are observing the reduction of the ketone to 1-(5-chloro-2-thienyl)ethanol. Because n-propylmagnesium bromide possesses β-hydrogens, it can undergo a Meerwein-Ponndorf-Verley-type reduction. The Grignard reagent transfers a hydride from its β-carbon to the carbonyl carbon via a cyclic six-membered transition state[3][4]. Solution: Lowering the reaction temperature to -78 °C reduces the kinetic viability of the 6-membered transition state. Furthermore, the CeCl₃ additive disrupts the magnesium-oxygen coordination required for this specific hydride transfer[5][6].

Q3: I successfully formed the tertiary alcohol, but after workup, NMR indicates the presence of an alkene. How do I prevent this? A3: Dehydration is occurring during your quench. The target molecule is a tertiary alcohol adjacent to an electron-rich thiophene ring. Under strongly acidic workup conditions (e.g., quenching with HCl), the hydroxyl group is protonated and leaves as water. This forms a highly stable, resonance-delocalized tertiary thienyl carbocation, which rapidly loses a proton to form 2-(5-chloro-2-thienyl)-2-pentene. Solution: Avoid strong mineral acids. Quench the reaction strictly with a mild, weakly acidic buffer such as saturated aqueous ammonium chloride (NH₄Cl) at 0 °C[6].

Validated Experimental Protocol (Organocerium-Mediated Addition)

To bypass the basicity and hydride-transfer issues of standard Grignard reagents, we employ an in-situ generated organocerium reagent. This protocol is self-validating: the visual color changes confirm successful transmetalation, and the mild quench preserves the fragile tertiary alcohol.

Workflow Step1 Dry CeCl3 in THF Step2 Add n-PrMgBr (-78°C, 1.5h) Step1->Step2 Step3 Add Ketone (-78°C to 0°C) Step2->Step3 Step4 Quench (Sat. NH4Cl) Step3->Step4 Step5 Pure Product Isolation Step4->Step5

Step-by-step workflow for the organocerium-mediated synthesis of the target alcohol.

Step-by-Step Methodology:
  • Activation of CeCl₃ : Rapidly weigh 1.5 equivalents of anhydrous CeCl₃. (Critical Note: The reagent must be strictly anhydrous; if drying the heptahydrate, rigorous stepwise heating under high vacuum is required to prevent insoluble oxychloride formation[7]). Suspend the powder in anhydrous THF (0.2 M) under an argon atmosphere and stir vigorously at room temperature for 2 hours to ensure a uniform, milky suspension.

  • Transmetalation : Cool the CeCl₃ suspension to -78 °C using a dry ice/acetone bath. Dropwise add 1.5 equivalents of n-propylmagnesium bromide (typically 2.0 M in THF). Stir the resulting brownish-yellow suspension at -78 °C for 1.5 hours. This confirms the formation of the highly nucleophilic, poorly basic n-propylcerium dichloride species[1][8].

  • Nucleophilic Addition : Dissolve 1.0 equivalent of 2-acetyl-5-chlorothiophene in a minimal volume of anhydrous THF. Add this solution dropwise to the organocerium reagent at -78 °C. Maintain stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours. Monitor conversion via TLC (UV active).

  • Mild Quench : At 0 °C, quench the reaction by the careful, dropwise addition of saturated aqueous NH₄Cl[6]. Do not use HCl or H₂SO₄ under any circumstances to avoid dehydration of the tertiary alcohol.

  • Workup & Isolation : Filter the resulting thick cerium salts through a pad of Celite to prevent emulsions. Extract the aqueous filtrate with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (hexanes/ethyl acetate) to isolate pure 2-(5-chloro-2-thienyl)-2-pentanol.

References
  • ADICHEMISTRY: GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Adichemistry. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • The reaction of organocerium reagents with easily enolizable ketones. IAEA. Available at:[Link]

  • Organocerium chemistry. Grokipedia. Available at:[Link]

  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis. Available at: [Link]

  • Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry. Available at:[Link]

  • Help with Grignard Reaction. Reddit (r/Chempros). Available at: [Link]

  • Applications of CeCl₃ as an Environmental Friendly Promoter in Organic Chemistry. Chemical Reviews. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-(5-Chloro-2-thienyl)-2-pentanol

Welcome to the technical support guide for the synthesis of 2-(5-chloro-2-thienyl)-2-pentanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(5-chloro-2-thienyl)-2-pentanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this synthesis. The core of this process is the Grignard reaction, a powerful but sensitive method for carbon-carbon bond formation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, which typically involves the reaction of a thienyl Grignard reagent with 2-pentanone.

Q1: My reaction has a very low yield or failed completely. What are the most likely causes?

This is the most common issue and almost always points to problems with the Grignard reagent itself.

  • Cause 1: Inactive Magnesium Surface. The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organohalide.[1]

    • Solution: Magnesium Activation. Before adding your 2-bromo-5-chlorothiophene, the magnesium must be activated. Common methods include:

      • Iodine Activation: Add a single crystal of iodine to the flask containing magnesium and anhydrous ether or THF.[1][2][3] The disappearance of the brown iodine color is an indicator of magnesium activation.[4]

      • Chemical Activation: Add a few drops of 1,2-dibromoethane. It reacts with the magnesium in a noticeable exothermic reaction to expose a fresh surface.[1][3][5]

      • Mechanical Activation: In a glovebox, gently grinding the magnesium turnings with a mortar and pestle can break the oxide layer.

  • Cause 2: Presence of Moisture or Oxygen. Grignard reagents are potent bases and nucleophiles that react vigorously with water and oxygen.[6][7] Water will protonate and destroy the reagent, forming an alkane, while oxygen will form alkoxides.[6][7]

    • Solution: Rigorous Anhydrous & Inert Conditions.

      • All glassware must be flame-dried under vacuum or oven-dried for several hours and cooled under an inert atmosphere (Nitrogen or Argon).[1][6]

      • Use only anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF/ether).

      • Maintain a positive pressure of an inert gas throughout the entire process.

  • Cause 3: Poor Reagent Quality. The concentration of commercial Grignard reagents can decrease over time.[6] The starting 2-bromo-5-chlorothiophene may also contain impurities.

    • Solution: Reagent Titration & Purification.

      • It is best practice to titrate the Grignard reagent just before use to determine its exact concentration.[6] A common method is titration with iodine until the brown color disappears.[6]

      • Ensure the purity of your starting halide through distillation or other appropriate purification methods.

Q2: I've recovered a large amount of my starting material, 2-pentanone. What went wrong?

If you've confirmed your Grignard reagent is active and present in the correct stoichiometry, recovering the ketone points to side reactions that are outcompeting the desired nucleophilic addition.

  • Cause: Enolization. The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, forming an enolate.[7] This is especially problematic with sterically hindered ketones.[8] After the aqueous workup, the enolate is protonated, regenerating the starting ketone.

    • Solution: Control Reaction Temperature.

      • Perform the addition of the ketone to the Grignard solution at a low temperature (e.g., 0 °C or even -78 °C).[6] This favors the nucleophilic addition pathway over the enolization pathway.

      • Add the ketone solution slowly (dropwise) to the Grignard reagent. This keeps the instantaneous concentration of the ketone low, minimizing the chance for enolization.

Q3: My final product is contaminated with a high-boiling, nonpolar impurity. What is it?
  • Cause: Wurtz Coupling. A significant byproduct can be the homocoupling of the Grignard reagent with the starting organohalide, or oxidative dimerization, leading to the formation of 2,2'-dichloro-5,5'-bithiophene.[3][7]

    • Solution: Optimize Reagent Addition.

      • Add the 2-bromo-5-chlorothiophene solution slowly to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the already-formed Grignard reagent.[1][3]

      • Maintain a moderate reaction temperature. While initial heating might be needed, the reaction is exothermic and may require cooling to prevent overheating, which can favor coupling.[1][7]

Q4: I am having difficulty with the workup procedure, especially with emulsions and precipitates.
  • Cause: Formation of Magnesium Salts. The workup procedure quenches excess Grignard reagent and protonates the magnesium alkoxide product, which generates insoluble magnesium hydroxides and salts (e.g., Mg(OH)Br).[8] These salts can cause persistent emulsions, trapping the product and leading to low isolated yields.[8]

    • Solution: Proper Quenching and Extraction.

      • Quenching: Slowly pour the reaction mixture onto a vigorously stirred, cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[6][8][9] This is a mild acid that effectively protonates the alkoxide and dissolves the magnesium salts without being harsh enough to cause dehydration of the tertiary alcohol product.[8][9]

      • Breaking Emulsions: If emulsions form, add a saturated solution of sodium chloride (brine).[8] The increased ionic strength of the aqueous layer helps to break the emulsion.[8] In difficult cases, filtering the entire mixture through a pad of Celite can be effective.[8]

      • Thorough Extraction: Perform multiple extractions (at least 3x) with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery of the product from the aqueous layer.[6][9]

Part 2: Optimized Experimental Protocol

This section provides a reliable, step-by-step protocol for the synthesis.

Workflow Overview

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification A Flame-Dry Glassware (Inert Atmosphere) B Activate Mg Turnings (e.g., with Iodine) A->B C Slowly Add 2-bromo-5-chlorothiophene in Anhydrous THF B->C D Cool Grignard Solution (0 °C) C->D Confirmed Formation E Slowly Add 2-Pentanone in Anhydrous THF D->E F Warm to RT & Stir E->F G Quench with Cold sat. aq. NH4Cl F->G Reaction Complete (TLC) H Extract with Ether (3x) G->H I Wash with Brine H->I J Dry (Na2SO4), Filter, & Concentrate I->J K Purify by Column Chromatography or Distillation J->K

Caption: Experimental workflow for the synthesis of 2-(5-Chloro-2-thienyl)-2-pentanol.

Detailed Protocol

Materials & Reagents:

  • Magnesium turnings

  • Iodine (one crystal)

  • 2-bromo-5-chlorothiophene

  • 2-pentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • Assemble a three-necked round-bottom flask, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive flow of inert gas.[1][6]

    • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 2-bromo-5-chlorothiophene (1.0 equivalent) in anhydrous THF.

    • Add a small portion (~10%) of the halide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If it does not start, gentle warming may be applied.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, continue to stir the mixture for an additional 1-2 hours until most of the magnesium has been consumed. The solution should appear grayish and turbid.[5]

  • Reaction with 2-Pentanone:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-pentanone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the 2-pentanone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature at 0 °C during the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction flask in a large ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture into a separate beaker containing a vigorously stirred, cold, saturated aqueous solution of NH₄Cl.[8][9]

    • Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[9]

    • Combine the organic extracts and wash once with water, followed by a wash with brine to aid in drying.[8][9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[8][9]

    • The resulting crude tertiary alcohol can be purified by column chromatography on silica gel or by vacuum distillation.[8][10]

Part 3: Optimization Parameters & Data

Optimizing the reaction requires balancing several key parameters. The table below summarizes the critical variables and their recommended settings for this synthesis.

ParameterRecommended ConditionRationale & Scientific Justification
Solvent Anhydrous Tetrahydrofuran (THF)THF is an excellent solvent for Grignard reagents due to its ability to coordinate with the magnesium center, enhancing solubility and reactivity. Its higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for a wider temperature range.[1][2]
Stoichiometry 1.2 eq. Mg, 1.0 eq. Halide, 1.0 eq. KetoneA slight excess of magnesium ensures complete conversion of the organohalide. Using a 1:1 ratio of Grignard reagent to ketone is standard for this type of addition.[11]
Temperature Formation: Reflux (~66 °C in THF)Addition: 0 °C to -78 °CThe formation step is often initiated by gentle heating and sustained by the exothermic reaction.[5] The subsequent addition to the ketone must be performed at low temperature to suppress the competing enolization side reaction.[6]
Addition Rate Slow, dropwise addition for both stepsSlow addition of the halide minimizes Wurtz coupling.[1] Slow addition of the ketone to the Grignard reagent minimizes enolization and controls the exotherm.[6]
Workup Quench Saturated aq. NH₄ClA mild acidic quench that effectively protonates the alkoxide product and dissolves magnesium salts without causing acid-catalyzed dehydration of the sensitive tertiary alcohol.[8][9]
Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and solve common problems during the synthesis.

G Start Low Yield or Reaction Failure Check1 Check Grignard Formation Start->Check1 Cause1A Inactive Mg Surface Check1->Cause1A No reaction initiation Cause1B Moisture/Oxygen Present Check1->Cause1B Reagent quenched Check2 Analyze Byproducts Check1->Check2 Grignard forms, but yield still low Sol1A Activate Mg: Iodine, 1,2-Dibromoethane Cause1A->Sol1A Sol1B Flame-Dry Glassware, Use Anhydrous Solvents, Maintain Inert Atmosphere Cause1B->Sol1B Cause2A High Recovery of Starting Ketone Check2->Cause2A Cause2B High Boiling Impurity (e.g., Bithiophene) Check2->Cause2B Sol2A Enolization Issue: Lower Addition Temp (0 °C), Add Ketone Slowly Cause2A->Sol2A Sol2B Wurtz Coupling Issue: Slow Halide Addition, Moderate Temperature Cause2B->Sol2B

Caption: A troubleshooting decision tree for the Grignard synthesis.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Benchchem. (n.d.). Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • Benchchem. (n.d.). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Substituted Thiophenes.
  • Unknown. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Clark, J. (n.d.). Grignard reagents. Chemguide. Retrieved from [Link]

  • Unknown. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-(5-Chloro-2-thienyl)-2-pentanol Handling &amp; Stability

Welcome to the Technical Support Center for 2-(5-Chloro-2-thienyl)-2-pentanol (CAS: 1379366-54-7). As a highly functionalized tertiary alcohol utilized in API development, this compound presents unique handling challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(5-Chloro-2-thienyl)-2-pentanol (CAS: 1379366-54-7). As a highly functionalized tertiary alcohol utilized in API development, this compound presents unique handling challenges. This guide synthesizes field-proven methodologies and mechanistic insights to help researchers and drug development professionals prevent degradation during synthesis, analysis, and long-term storage.

Mechanistic Overview of Degradation

The primary vulnerability of 2-(5-Chloro-2-thienyl)-2-pentanol lies in its structure: a tertiary alcohol adjacent to an electron-rich heteroaromatic ring. Under even mildly acidic conditions, the hydroxyl group is protonated and leaves as water. The resulting tertiary carbocation is intensely stabilized by resonance from the adjacent 5-chlorothiophene ring, which drastically lowers the activation energy for E1 elimination[1]. This inevitably leads to the formation of an alkene degradant (2-(5-chloro-2-thienyl)-2-pentene), which can further undergo acid-catalyzed dimerization.

G N1 2-(5-Chloro-2-thienyl) -2-pentanol N2 Protonated Oxonium Ion N1->N2 Trace Acid (H+) N3 Thienyl-Stabilized Carbocation N2->N3 -H2O (Rate Limiting) N4 Alkene Degradant (Elimination) N3->N4 -H+ (E1 Elimination) N5 Polymerized Byproducts N4->N5 Acid-Catalyzed Dimerization

Figure 1: Acid-catalyzed E1 dehydration pathway of 2-(5-Chloro-2-thienyl)-2-pentanol.

Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade so rapidly when dissolved in chloroform or dichloromethane? A1: Halogenated solvents like chloroform (CHCl₃) and dichloromethane (DCM) naturally decompose over time upon exposure to light and air, generating trace amounts of hydrochloric acid (HCl). Because your compound is a tertiary alcohol, it is highly susceptible to acid-catalyzed dehydration[2]. The thiophene ring accelerates this by stabilizing the intermediate carbocation.

Q2: What analytical signatures indicate that my sample has degraded? A2: In ¹H NMR, the disappearance of the intact aliphatic signals and the emergence of vinylic protons (alkene C=C-H) between 5.5–6.5 ppm strongly indicate dehydration. In LC-MS, you will observe a mass shift of -18 Da (loss of H₂O), corresponding to the alkene.

Q3: Can trace metals from my upstream synthesis cause this degradation? A3: Yes. Lewis acids, such as residual transition metals (e.g., Zn, Cu, or Fe) from prior synthetic steps, can coordinate to the hydroxyl oxygen. This polarization weakens the C-O bond and catalyzes tandem elimination reactions just as effectively as Brønsted acids[3]. Rigorous metal scavenging is required before storage.

Troubleshooting Guide: Self-Validating Protocols

To ensure scientific integrity, every handling procedure must include a feedback loop to verify its success. Below are the standard operating procedures for handling this compound.

Protocol 1: Preparation of Acid-Free Stock Solutions

Rationale: Removing trace Brønsted acids from solvents prevents the initiation of the E1 elimination pathway.

  • Solvent Pre-treatment: Pack a glass pipette with 2 inches of basic alumina (Brockmann Grade I). Pass your halogenated solvent (e.g., CDCl₃ for NMR, or DCM for reactions) through this plug immediately prior to use.

  • Additive Stabilization: For long-term solution storage, add 0.1% to 0.5% (v/v) of a non-nucleophilic weak base, such as triethylamine (TEA) or pyridine, to the solvent. This neutralizes any acid generated in situ over time.

  • Self-Validation Step: Before dissolving your API, test the treated solvent with a pH test strip moistened with DI water. The strip must read strictly neutral or slightly basic (pH 7.0–7.5). Run a baseline HPLC immediately after dissolving the compound; the peak area of the intact alcohol must remain >99% relative to the baseline after 24 hours.

Protocol 2: Lewis Acid Sequestration and Storage

Rationale: Lowering kinetic energy prevents the system from reaching the E1 transition state, while inert atmospheres prevent oxidative degradation of the thiophene ring.

  • Scavenging: If the compound was recently synthesized using metal catalysts, stir the organic phase with a metal scavenger resin (e.g., QuadraPure™ or EDTA) for 2 hours prior to final concentration.

  • Atmosphere Control: Transfer the neat solid into an amber glass vial. Purge the vial with a gentle stream of Argon or Nitrogen for 60 seconds to displace moisture and oxygen.

  • Temperature Control: Seal the vial with Parafilm and store strictly at -20°C.

  • Self-Validation Step: Include a 1 mg control vial stored at room temperature. After 14 days, analyze both via LC-MS. The refrigerated sample should show zero alkene formation, validating the storage conditions against the degrading RT control.

Quantitative Stability Data

The following table summarizes the causality between storage conditions and degradation rates, highlighting the critical need for basic additives and temperature control.

Solvent SystemAdditiveStorage TempTimepointIntact API (%)Alkene Degradant (%)
CDCl₃ (Untreated)None25°C24 Hours< 45.0%> 50.0%
CDCl₃ (Alumina Filtered)None25°C24 Hours92.5%7.5%
CDCl₃0.5% TEA25°C7 Days99.1%< 0.9%
DMSO-d₆None4°C30 Days99.8%< 0.2%
AcetonitrileNone-20°C6 Months> 99.9%Not Detected
Neat Solid (Argon Purged)None-20°C12 Months> 99.9%Not Detected
References
  • [2] Triphosgene and DMAP as Mild Reagents for Chemoselective Dehydration of Tertiary Alcohols. Organic Letters - ACS Publications.[Link]

  • [1] Synthetic reactions using a 3-D printed acid-catalyst. ChemRxiv.[Link]

  • [3] Lewis-Acid-Catalyzed Tandem Cyclization by Ring Expansion of Tertiary Cycloalkanols with Propargyl Alcohols. Organic Letters - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Analysis of 2-(5-Chloro-2-thienyl)-2-pentanol

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural checklists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural checklists. Successful chromatography requires a deep understanding of the physicochemical properties of your analyte.

2-(5-Chloro-2-thienyl)-2-pentanol presents a unique triad of analytical challenges:

  • The Tertiary Alcohol Moiety: Highly susceptible to acid-catalyzed dehydration, leading to artifact generation during analysis[1][2].

  • The Chlorothiophene Ring: Dictates the UV absorption profile and requires specific wavelength optimization to avoid baseline noise[3][4].

  • The C2 Chiral Center: Necessitates specialized chiral stationary phases (CSPs) and highly tuned mobile phase modifiers for enantiomeric resolution[5][6].

This guide synthesizes these mechanistic realities into actionable, self-validating troubleshooting protocols.

Part 1: Mechanistic Degradation Pathway

Understanding why your analyte fails in the column is the first step to fixing it. Tertiary alcohols undergo rapid elimination reactions (dehydration) when exposed to low pH and high temperatures[2]. In reversed-phase HPLC, if you use strong acidic modifiers like 0.1% Trifluoroacetic acid (TFA), the analyte will dehydrate into 2-(5-chloro-2-thienyl)-2-pentene. This alkene is highly lipophilic, retains strongly on C18 columns, and elutes randomly in subsequent runs as a "ghost peak"[7][8].

Degradation A 2-(5-Chloro-2-thienyl)-2-pentanol (Target Analyte) B Acidic Mobile Phase (e.g., pH < 2.5, TFA) A->B Exposure in Column C Protonation & Water Loss (Carbocation Intermediate) B->C Acid Catalysis D 2-(5-Chloro-2-thienyl)-2-pentene (Lipophilic Alkene Artifact) C->D Elimination (Dehydration)

Fig 1: Acid-catalyzed dehydration pathway of the tertiary alcohol during HPLC analysis.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing a broad, strongly retained "ghost peak" eluting long after my main API peak. Blank injections show it carrying over. What is causing this? Causality & Solution: This is not a system contaminant; it is an on-column degradation artifact. Because 2-(5-Chloro-2-thienyl)-2-pentanol is a tertiary alcohol, acidic mobile phases (pH < 3) strip the hydroxyl group, forming a highly non-polar alkene[1]. This alkene binds aggressively to the C18 stationary phase and bleeds off slowly, mimicking a ghost peak[7].

  • Action: Immediately replace strong acids (TFA, Formic Acid) with a milder buffer system, such as 10 mM Ammonium Acetate adjusted to pH 6.0. Flush your current column with 100% Acetonitrile or Isopropanol to strip the residual alkene.

Q2: My UV signal at 210 nm is extremely noisy, but when I switch to 254 nm, the sensitivity drops drastically. How do I optimize detection? Causality & Solution: The chlorothiophene moiety exhibits an absorption maximum due to the π-π* transitions of the conjugated heterocyclic ring system, typically centering around 230–235 nm[3][9]. Monitoring at 210 nm subjects the detector to high background absorbance from mobile phase solvents (like methanol or acetate buffers), causing baseline noise. Conversely, 254 nm falls on the tail end of the absorption band, yielding poor sensitivity[4].

  • Action: Set your Variable Wavelength Detector (VWD) or Diode Array Detector (DAD) to 230 nm . This provides the optimal signal-to-noise ratio for thiophene derivatives.

Q3: I am trying to determine the enantiomeric excess (ee) using a polysaccharide chiral column, but the peaks are tailing severely and resolution is poor. How can I fix this? Causality & Solution: Chiral recognition of tertiary alcohols often suffers from poor steric interaction kinetics when using standard primary alcohol modifiers (like ethanol or methanol) in the mobile phase. Primary alcohols can competitively bind too strongly to the chiral stationary phase cavities.

  • Action: Introduce a tertiary alcohol modifier, such as tert-butanol, into your mobile phase (e.g., Hexane/IPA/t-Butanol 90:5:5). Tertiary alcohols act as superior modifiers for chiral carboxylic acids and tertiary alcohol analytes because their bulky structure prevents them from deep-cavity competition, thereby sharpening the analyte peaks and improving resolution[5][6].

Part 3: Diagnostic Logic Tree

Troubleshooting Start HPLC Issue Detected Q1 Late Eluting Ghost Peaks or Carryover? Start->Q1 Q2 Poor Chiral Resolution or Peak Tailing? Start->Q2 Q3 High Baseline Noise or Low Sensitivity? Start->Q3 A1 Cause: On-column dehydration. Action: Shift pH to 6.0 (NH4OAc). Flush column with IPA. Q1->A1 A2 Cause: Steric competition. Action: Add t-Butanol modifier. Check column temperature. Q2->A2 A3 Cause: Suboptimal UV absorption. Action: Set wavelength to 230 nm. Use HPLC-grade solvents. Q3->A3

Fig 2: Diagnostic decision tree for rapid resolution of common chromatographic failures.

Part 4: Quantitative Data & Parameter Summary

To ensure method transferability, compare your current parameters against these validated baseline metrics.

ParameterAchiral Purity Analysis (Reversed-Phase)Chiral Separation (Normal-Phase)Causality / Rationale
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µmChiralpak AD-H or Chiralcel OD-H, 250 x 4.6mmC18 handles the lipophilic thiophene; Polysaccharide CSPs resolve the C2 chiral center.
Mobile Phase A: 10mM NH₄OAc (pH 6.0) B: AcetonitrileHexane / Isopropanol / tert-Butanol (90:5:5 v/v/v)Neutral pH prevents tertiary alcohol dehydration[2]. t-Butanol enhances chiral recognition[6].
Elution Gradient (30% B to 90% B over 15 min)IsocraticGradient ensures elution of any highly retained impurities; Isocratic maintains stable chiral equilibria.
Flow Rate 1.0 mL/min0.8 mL/minSlower flow in chiral HPLC allows time for complex steric interactions to occur.
Temperature 25 °C15 °C - 20 °CLower temperatures thermodynamically favor enantiomeric resolution (ΔΔG)[10].
Detection UV at 230 nmUV at 230 nm230 nm targets the specific π-π* transition of the chlorothiophene ring[3][9].
Part 5: Self-Validating Experimental Protocols

A protocol is only scientifically sound if it can prove its own validity during execution. Implement the following workflows.

Protocol A: Achiral Purity & Degradation Monitoring

Objective: Quantify 2-(5-Chloro-2-thienyl)-2-pentanol while ensuring no on-column degradation occurs.

  • Solvent Preparation: Prepare Mobile Phase A by dissolving 0.77g of Ammonium Acetate in 1L of HPLC-grade water. Adjust to pH 6.0 ± 0.1 using dilute acetic acid or ammonium hydroxide. Do not use TFA.

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Mobile Phase A and Acetonitrile to a concentration of 0.5 mg/mL.

  • Forced Degradation Standard (The Validator): In a separate vial, dissolve 1 mg of the analyte in 1 mL of 0.1 M HCl and heat at 60°C for 30 minutes to intentionally synthesize the alkene degradant[1]. Neutralize with 0.1 M NaOH and dilute 1:10 with Acetonitrile.

  • System Suitability Test (SST): Inject the Forced Degradation Standard.

    • Validation Gate: The system is only validated for use if the parent alcohol peak and the newly formed lipophilic alkene peak exhibit a resolution ( Rs​ ) of ≥2.5 . If Rs​<2.5 , the gradient is too steep; decrease the initial %B.

  • Sample Analysis: Inject 10 µL of the prepared sample. Monitor at 230 nm. The absence of the late-eluting alkene peak confirms that your method is non-destructive.

Protocol B: Enantiomeric Excess (ee) Determination

Objective: Baseline separation of the (R) and (S) enantiomers.

  • Column Equilibration: Install a Chiralpak AD-H column. Flush with 100% HPLC-grade Hexane for 30 minutes to remove any shipping solvents.

  • Mobile Phase Blending: Mix 900 mL Hexane, 50 mL Isopropanol, and 50 mL tert-Butanol. Degas thoroughly. Causality: The bulky tert-butanol acts as a targeted modifier to optimize the hydrogen-bonding network within the chiral cavities[5][6].

  • Temperature Control: Set the column compartment to 15 °C.

  • Racemate Injection (The Validator): Inject a known racemic mixture (50:50 R/S) of the analyte.

    • Validation Gate: The system is only validated for use if the two enantiomeric peaks show a resolution ( Rs​ ) ≥1.5 and a symmetry factor between 0.9 and 1.2. If tailing occurs, verify the column temperature is stable at 15 °C and ensure the tert-butanol is anhydrous.

  • Sample Analysis: Inject the chiral sample. Calculate the ee based on the integrated peak areas at 230 nm.

Part 6: References
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peaks. GALAK Chromatography. Available at:[Link]

  • Artefact Peaks, System Peaks and Ghost Peaks in HPLC. Beakerlabs. Available at:[Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Available at: [Link]

  • Preparative-scale separation of enantiomers of chiral carboxylic acids (WO2008144198A1). Google Patents. Available at:

  • Formation of Alkenes via Degradation of tert-Alkyl Ethers and Alcohols. Applied and Environmental Microbiology (ASM Journals). Available at:[Link]

  • 2-(N-methyl-propanamine)-3-(2-naphthol)thiophene, an impurity of duloxetine hydrochloride (US7759500B2). Google Patents. Available at:

  • Effects of Phosphonic Acid Monolayers on the Dehydration Mechanism of Aliphatic Alcohols on TiO2. OSTI.GOV. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(5-Chloro-2-thienyl)-2-pentanol

Welcome to the technical support guide for the scale-up synthesis of 2-(5-Chloro-2-thienyl)-2-pentanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for research...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the scale-up synthesis of 2-(5-Chloro-2-thienyl)-2-pentanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The guidance herein is structured to address the specific challenges of this synthesis, moving from fundamental principles to advanced troubleshooting for large-scale production.

Part 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses foundational questions regarding the synthesis, which typically proceeds via the nucleophilic addition of a 5-chloro-2-thienyl organometallic reagent to 2-pentanone.

Q1: What is the primary synthetic route for 2-(5-Chloro-2-thienyl)-2-pentanol?

A1: The most direct and industrially relevant route is the reaction of an organometallic derivative of 2-chlorothiophene with 2-pentanone.[1][2] This involves two key synthetic approaches:

  • Grignard Reaction: Formation of 5-chloro-2-thienylmagnesium halide (a Grignard reagent) followed by its addition to 2-pentanone. This is often preferred for its operational simplicity and cost-effectiveness.[3]

  • Organolithium Reaction: Deprotonation (lithiation) of 2-chlorothiophene using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by reaction with 2-pentanone. This can offer higher reactivity and yields but requires handling of pyrophoric reagents.[4][5]

Both pathways converge on a magnesium or lithium alkoxide intermediate, which is then quenched with an aqueous acid workup to yield the final tertiary alcohol.[6]

Q2: Why is the C5 position of 2-chlorothiophene the reactive site?

A2: The C5 hydrogen (adjacent to the sulfur atom and remote from the chlorine) is the most acidic proton on the 2-chlorothiophene ring. This is due to the electron-withdrawing inductive effect of the sulfur atom and its ability to stabilize the resulting carbanion (or organometallic intermediate). When using a strong base like n-BuLi or a magnesium amide, deprotonation occurs regioselectively at this C5 position, directing the subsequent reaction with 2-pentanone.[7][8]

Q3: Why are strictly anhydrous conditions essential for this synthesis?

A3: Both Grignard and organolithium reagents are extremely strong bases.[9] They will react violently and preferentially with any source of acidic protons, most notably water. This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone.[9] The presence of moisture will quench the organometallic reagent, converting it into inactive 2-chlorothiophene and reducing the yield to zero. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and all solvents must be anhydrous. The entire process must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: What are the primary safety hazards to consider during scale-up?

A4: The primary hazards are:

  • Extreme Exothermicity: Both the formation of the organometallic reagent and its subsequent reaction with 2-pentanone are highly exothermic.[10] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation a critical challenge. Uncontrolled exotherms can lead to violent solvent boiling and runaway reactions.

  • Pyrophoric Reagents: If using the organolithium route, n-butyllithium (n-BuLi) is pyrophoric and will ignite spontaneously on contact with air.[11] Strict inert atmosphere techniques are mandatory.

  • Flammable Solvents: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are typically used and are highly flammable.

  • Quenching: The work-up step, where the reaction is quenched with an aqueous solution, is also highly exothermic and can generate flammable gases if unreacted organometallic reagent is present.[10]

Part 2: Troubleshooting Guide: Reagent Formation

This section focuses on issues encountered during the preparation of the 5-chloro-2-thienyl organometallic reagent.

Q5: My Grignard reaction won't initiate. What are the common causes and solutions?

A5: Failure to initiate is a classic problem in Grignard synthesis. The root cause is almost always a passivated magnesium surface or the presence of inhibitors.

Possible Cause Explanation & Solution
Magnesium Oxide Layer Magnesium turnings are coated with a thin, inert layer of MgO. Solution: Activate the magnesium. This can be done by crushing the turnings under an inert atmosphere to expose fresh metal surfaces, or by adding a small initiating agent like a crystal of iodine or a few drops of 1,2-dibromoethane.[6] These agents react with the magnesium surface to generate reactive magnesium halides.
Wet Glassware/Solvent Trace amounts of water are quenching the small amount of Grignard reagent that forms, preventing the reaction from becoming self-sustaining. Solution: Re-verify that all glassware was rigorously dried and that the solvent is truly anhydrous.
Poor Quality Magnesium Old or low-purity magnesium may be less reactive. Solution: Use fresh, high-quality magnesium turnings. For scale-up, consider magnesium powder for its higher surface area, but be aware this can increase the reaction's initial rate and exotherm.

Q6: My lithiation of 2-chlorothiophene with n-BuLi is giving a low yield or a dark color. What's wrong?

A6: Low yields or decomposition during lithiation often point to issues with temperature control or reagent quality.

  • Cause 1: Temperature Too High. Although the initial deprotonation is fast, allowing the solution to warm can promote side reactions. The 2-thienyllithium species can be unstable at higher temperatures.

    • Solution: Perform the n-BuLi addition at low temperatures (e.g., -78 °C to -40 °C) and maintain cooling throughout the process.[5]

  • Cause 2: n-BuLi Degradation. n-BuLi solutions degrade over time, especially if not stored properly. The actual concentration may be lower than stated.

    • Solution: Titrate the n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.

  • Cause 3: Competing Reactions. While C5 lithiation is strongly preferred, extreme conditions could potentially lead to other reactions.

    • Solution: Ensure slow, controlled addition of n-BuLi to the solution of 2-chlorothiophene to maintain regioselectivity and avoid localized "hot spots."

Part 3: Troubleshooting Guide: Reaction & Work-Up

This section covers the nucleophilic addition and subsequent quenching steps.

Q7: The yield of my tertiary alcohol is low, and I recover a lot of my starting ketone (2-pentanone). Why?

A7: This is a very common issue and points to several potential problems. The following decision tree can help diagnose the cause.

G start Low Yield of Tertiary Alcohol (High Recovery of 2-Pentanone) q1 Was the concentration of the organometallic reagent accurately known? start->q1 q2 Was the 2-pentanone added too quickly or at too high a temperature? q1->q2 Yes a1 Root Cause: Insufficient Nucleophile. Action: Titrate your Grignard or n-BuLi reagent before the reaction to ensure a slight molar excess (e.g., 1.1 eq). q1->a1 No q3 Is your 2-pentanone sterically accessible? q2->q3 No a2 Root Cause: Enolization or Side Reactions. Rapid addition causes localized heating, favoring the reagent acting as a base to deprotonate the ketone (enolization). Action: Add the ketone solution slowly, dropwise, while maintaining low reaction temperature (e.g., 0 °C). [13] q2->a2 Yes q4 Did a thick precipitate form during the Grignard addition? q3->q4 Yes (2-Pentanone is not hindered) a3 Root Cause: Steric Hindrance. If the ketone is very bulky, the organometallic reagent may act as a base (enolization) instead of a nucleophile. Action: This is less likely with 2-pentanone but consider for other substrates. q3->a3 No (Using a different, hindered ketone) a4 Root Cause: Poor Solubility of Alkoxide. The magnesium alkoxide product may precipitate, coating the unreacted ketone and preventing full conversion. Action: Ensure vigorous stirring and consider using a more polar solvent like THF if not already in use. q4->a4 Yes end Problem likely related to work-up or purification. q4->end No

Caption: Troubleshooting Decision Tree for Low Product Yield.

Q8: I'm observing a significant amount of a nonpolar byproduct. What is it?

A8: This is likely a coupling byproduct.

  • Wurtz Coupling: The organometallic reagent can couple with unreacted starting material (if any is present from the initial formation step) or, more commonly, with itself. In this case, it would form 5,5'-dichloro-2,2'-bithiophene.[9]

    • Cause: This is often favored by higher temperatures during reagent formation.

    • Solution: Maintain low temperatures during the formation of the Grignard or organolithium reagent. Ensure slow addition of the halide to the magnesium if using the Grignard route. This byproduct is nonpolar and can typically be separated from the more polar tertiary alcohol product via column chromatography.

Q9: The work-up is forming a persistent, thick emulsion that won't separate. How can I resolve this?

A9: Emulsions are common in large-scale Grignard work-ups due to the precipitation of fine magnesium salts (e.g., Mg(OH)Cl).[12]

Solution Mechanism
Add Saturated NaCl (Brine) Increases the ionic strength of the aqueous layer, helping to break the emulsion by drawing water out of the organic phase. This is often the first and most effective step.
Filter through Celite® The fine particulate magnesium salts that stabilize the emulsion can be removed by filtering the entire mixture through a pad of a filter aid like Celite®.
Add a Small Amount of Dilute Acid If quenching was done with water or saturated NH₄Cl, slowly adding dilute HCl can help dissolve the magnesium salts, leading to a cleaner phase separation. Use with caution if the product is acid-sensitive.[10]
Patience & Gentle Swirling Sometimes, allowing the separatory funnel to stand undisturbed or using gentle swirling (not vigorous shaking) can help the layers separate.

Part 4: Scale-Up Protocols & Considerations

Scaling up this synthesis requires careful planning, especially regarding thermal management and reagent handling.

General Synthesis Workflow

Caption: General Workflow for Synthesis of 2-(5-Chloro-2-thienyl)-2-pentanol.

Representative Scale-Up Protocol (Grignard Method)

This protocol is a representative methodology and should be optimized for specific equipment and safety protocols.

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel is assembled. The entire system is dried by heating under vacuum and backfilling with dry nitrogen.

  • Reagent Formation:

    • Charge the reactor with magnesium turnings (1.1 eq).

    • Add a portion of anhydrous THF.

    • Add a small amount of 1,2-dibromoethane to initiate the reaction.

    • Begin slow, subsurface addition of a solution of 2-chlorothiophene (1.0 eq) in anhydrous THF via the dropping funnel.

    • Maintain the internal temperature below 30 °C using the reactor jacket. A gentle reflux may be observed. The addition rate is the primary means of temperature control.

    • After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the reactor contents to 0-5 °C.

    • Begin the slow, dropwise addition of a solution of 2-pentanone (1.0 eq) in anhydrous THF.

    • Maintain the internal temperature below 10 °C throughout the addition. A significant exotherm will occur.

    • After addition, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC for consumption of the ketone.

  • Work-Up and Purification:

    • Cool the reaction mixture back to 0-5 °C.

    • Prepare a separate vessel with a chilled, saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Slowly transfer the reaction mixture into the stirred NH₄Cl solution. Never add water to the Grignard reagent.

    • Separate the organic layer. Extract the aqueous layer 2-3 times with a suitable solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel.

Q10: How does the choice of solvent impact the reaction at scale?

A10: Solvent choice is critical for safety, reactivity, and work-up.

Solvent Advantages Disadvantages at Scale
Diethyl Ether (Et₂O) Good for Grignard initiation.Very low boiling point (35 °C) and high volatility, making it a significant fire hazard. Difficult to control exotherms without reflux, which can be too high a temperature for some reactions.
Tetrahydrofuran (THF) Higher boiling point (66 °C) provides a better operating window for temperature control. Better solvating power can help keep intermediates in solution.Can be deprotonated by very strong bases like n-BuLi at elevated temperatures. Peroxide formation is a significant safety risk; must use inhibited or freshly distilled solvent.
2-Methyl-THF Higher boiling point and lower water miscibility than THF, which can simplify work-up. Often considered a "greener" alternative.More expensive than THF.

Q11: What are the key considerations for purifying the final product at a large scale?

A11: At scale, vacuum distillation is often preferred over chromatography for cost and efficiency.

  • Thermal Stability: Before attempting distillation, the thermal stability of 2-(5-Chloro-2-thienyl)-2-pentanol should be assessed (e.g., by DSC/TGA). Tertiary alcohols can be susceptible to acid-catalyzed dehydration at elevated temperatures. Ensure all acidic residue from the work-up is removed via a neutral wash (e.g., dilute NaHCO₃) before distillation.

  • Byproduct Separation: Wurtz coupling byproducts (e.g., 5,5'-dichloro-2,2'-bithiophene) are typically higher boiling than the desired product and may remain in the distillation pot. Unreacted 2-pentanone is lower boiling and will come off first.

  • Column Chromatography: If high purity is required and distillation is not feasible, flash chromatography is the method of choice. However, it generates significant solvent waste and is less economical at a very large scale.

References

  • Selective Metalation of Thiophene and Thiazole Rings with Magnesium Amide Base. ScienceDirect. [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]

  • Ethanol Purification Methods. O-Chem. [Link]

  • Side Reactions in a Grignard Synthesis. ResearchGate. [Link]

  • Harnessing the Power of the Asymmetric Grignard Synthesis of Tertiary Alcohols. ACS Publications. [Link]

  • Synergistic Role of LiCl in Turbo Grignard Reagent Solutions. ResearchGate. [Link]

  • The Grignard Reaction. University of Missouri–St. Louis. [Link]

  • Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. HETEROCYCLES. [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal. [Link]

  • Ortho-metalation vs. Li-X exhange? Reddit. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Synthesis method of 2-thiopheneethanol.
  • Functionalization of naphtho[2,1-b:7,8-b′]bis[7]benzothiophene. ResearchGate. [Link]

  • Asymmetric addition of Grignard reagents to ketones. RSC Publishing. [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard Reaction Experiment. University of California, Irvine. [Link]

  • Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. ResearchGate. [Link]

  • Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]

  • Preparation of tertiary Grignard reagents. Chemistry Stack Exchange. [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. PubMed. [Link]

  • Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. ResearchGate. [Link]

  • Addition of Grignard reagents to nitriles to give ketones. Master Organic Chemistry. [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. ResearchGate. [Link]

  • Organomagnesium (Grignard) and organolithium reagents. SlidePlayer. [Link]

  • O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. National Institutes of Health. [Link]

  • Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • Thermal stability of thiol and silane monolayers: A comparative study. ResearchGate. [Link]

  • 2-thiophenethiol. Organic Syntheses. [Link]

  • Method for preparing 2-chlorine-5 chloromethyl thiazole. Patsnap. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. University of Asia Pacific. [Link]

  • Purification of thiophenols by treatment with aluminum and magnesium alkoxides.
  • Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes. National Institutes of Health. [Link]

  • Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. National Institutes of Health. [Link]

  • 2-(2-thienyl) ethanol. The Good Scents Company. [Link]

  • 5-chloro-2-pentanone preparation method.
  • THERMODYNAMICS OF 2-ALKANOL + POLAR ORGANIC SOLVENT MIXTURES. arXiv.org. [Link]

  • A process for the preparation of Avatrombopag. Technical Disclosure Commons. [Link]

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]

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Optimization

Technical Support Center: Enhancing the Stability of 2-(5-Chloro-2-thienyl)-2-pentanol

Welcome to the technical support guide for 2-(5-Chloro-2-thienyl)-2-pentanol. This document is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(5-Chloro-2-thienyl)-2-pentanol. This document is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this compound. As a tertiary alcohol containing a chlorinated thiophene ring, this molecule presents unique stability considerations that must be addressed to ensure experimental reproducibility, product purity, and overall project success. This guide provides in-depth, experience-based solutions to common problems, moving beyond simple procedural lists to explain the underlying chemical principles.

Frequently Asked Questions (FAQs): Understanding Core Stability Issues
Q1: What are the primary structural features of 2-(5-Chloro-2-thienyl)-2-pentanol that influence its stability?

A1: The stability of this compound is dictated by two key functional groups: the tertiary alcohol and the 5-chloro-2-thienyl moiety.

  • Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon. This structure is prone to elimination reactions (dehydration) under acidic conditions to form an alkene. While more resistant to oxidation than primary or secondary alcohols, it can still degrade under harsh oxidative stress.

  • 5-Chloro-2-thienyl Ring: The thiophene ring is an electron-rich aromatic system. The sulfur atom is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides or sulfones, potentially disrupting the aromatic system and altering biological activity.[1][2] The chlorine substituent also influences the ring's electronic properties and can be a site for nucleophilic substitution under certain conditions.[3]

Q2: What are the common signs of degradation?

A2: Degradation can manifest in several ways. You should be vigilant for:

  • Appearance of New Peaks: Analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) may reveal new impurity peaks that were not present in the initial, pure sample.[4]

  • Color Change: Solutions may develop a yellow or brown tint upon standing, especially when exposed to air or light, suggesting the formation of colored degradation products from oxidation or polymerization.[1]

  • Inconsistent Experimental Results: The most critical sign is often a loss of expected reactivity or biological activity, indicating that the parent compound has degraded into inactive or interfering species.[1][4]

Q3: Which external factors are most likely to accelerate degradation?

A3: Several environmental and experimental factors can compromise the stability of 2-(5-Chloro-2-thienyl)-2-pentanol. These include:

  • pH: Both acidic and basic conditions can promote degradation.[5][6][7] Strong acids can catalyze dehydration of the tertiary alcohol, while strong bases may facilitate other reactions.

  • Oxygen: The thiophene ring is susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by the presence of trace metal ions, which can catalyze the formation of reactive oxygen species.[8]

  • Light: Photolytic degradation is a known issue for thiophene-containing compounds, where light energy can initiate radical reactions leading to decomposition.[5][6]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation pathways.[9][10]

Troubleshooting Guides & Mitigation Protocols

This section provides actionable solutions to specific stability problems you may encounter during storage, formulation, or experimentation.

Issue 1: Compound Degrades in Solution During Storage or Formulation
  • Symptom: You observe a gradual increase in impurity levels in your stock solution over time, confirmed by HPLC or LC-MS analysis. The solution may also change color.

  • Root Cause Analysis: This is commonly caused by slow oxidation of the thiophene ring by dissolved oxygen, or by acid/base-catalyzed hydrolysis if the solvent is not neutral.

  • Solvent Selection & Preparation:

    • Use high-purity, HPLC-grade solvents to minimize catalytic impurities.

    • Crucially, degas all solvents before use by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by sonication under vacuum. This removes dissolved oxygen, a primary culprit in thiophene oxidation.[1]

  • pH Control:

    • If compatible with your downstream application, buffer the solution to a neutral pH (approx. 6.5-7.5). The optimal pH should be determined empirically, as extreme pH values can catalyze degradation.[11]

  • Use of Antioxidants:

    • For long-term storage, consider adding a small amount of a radical-scavenging antioxidant.[4][8] Butylated hydroxytoluene (BHT) at a concentration of 0.01-0.05% (w/v) is a common and effective choice for organic compounds.

  • Storage Conditions:

    • Store solutions in amber glass vials to protect from light.[1]

    • Blanket the headspace of the vial with argon or nitrogen before sealing.

    • Store at low temperatures (-20°C or -80°C) to significantly slow the rate of degradation.

Issue 2: Low Yield and/or Byproduct Formation During a Chemical Reaction
  • Symptom: A reaction using 2-(5-Chloro-2-thienyl)-2-pentanol as a starting material results in a low yield of the desired product and the formation of an unexpected byproduct, often with a mass corresponding to the dehydrated alkene.

  • Root Cause Analysis: The reaction conditions, particularly the use of strong acids or high temperatures, are likely causing the tertiary alcohol to dehydrate faster than or in competition with the desired reaction.

  • Reagent Selection:

    • If the reaction is acid-catalyzed, switch to a milder Lewis acid or a weaker protic acid.

    • If possible, avoid strongly acidic workup conditions. Use a buffered aqueous solution or a mild base like sodium bicarbonate for neutralization.

  • Temperature Control:

    • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating.

  • Protecting Group Strategy:

    • In a multi-step synthesis, it may be necessary to protect the tertiary alcohol group before proceeding. A silyl ether (e.g., using TBDMSCl) is a common protecting group for alcohols that is stable to many reaction conditions but can be easily removed later.

Visualizing Degradation & Stability Workflows

Understanding the potential pathways of degradation is key to preventing them. The following diagram illustrates the two primary vulnerabilities of the molecule.

cluster_main 2-(5-Chloro-2-thienyl)-2-pentanol cluster_pathways Degradation Pathways cluster_products Degradation Products Cpd Main Compound Oxidation Oxidative Attack (on Thiophene Ring) Cpd->Oxidation O₂, light, metal ions Dehydration Acid-Catalyzed Dehydration (at Tertiary Alcohol) Cpd->Dehydration H⁺, heat SOxide Thiophene-S-Oxide Oxidation->SOxide Alkene Alkene Byproduct Dehydration->Alkene

Caption: Primary degradation pathways for 2-(5-Chloro-2-thienyl)-2-pentanol.

Protocol: Forced Degradation Study for Stability Assessment

To proactively understand the stability profile of your compound, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to harsh conditions to deliberately induce degradation and identify the resulting products. This protocol is based on ICH guidelines.[5][6]

Materials:
  • 2-(5-Chloro-2-thienyl)-2-pentanol

  • 1N HCl (Acidic condition)

  • 1N NaOH (Basic condition)

  • 30% H₂O₂ (Oxidative condition)

  • HPLC system with UV or MS detector

  • pH meter, heating block, photostability chamber

Methodology:
  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stress agent. A typical ratio is 1:1 (v/v). Prepare a control sample with solvent only.

    • Acid Hydrolysis: Mix with 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix with 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Incubate the stock solution at 80°C for 48 hours.

    • Photolytic Stress: Expose the stock solution to light in a photostability chamber (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

  • Neutralization & Analysis:

    • After the incubation period, cool the samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples (including control, thermal, and photolytic) to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation product peaks.[6]

    • Use a mass spectrometer (LC-MS) to obtain mass information for the degradation peaks to help in their identification.

Data Interpretation

Summarize the results in a table to clearly compare the extent of degradation under each condition.

Stress Condition% Degradation of Parent CompoundNumber of DegradantsMajor Degradant Peak (RT)
Control < 1%0N/A
1N HCl, 60°C e.g., 15%e.g., 2e.g., 4.5 min
1N NaOH, 60°C e.g., 8%e.g., 1e.g., 5.2 min
30% H₂O₂, RT e.g., 25%e.g., 3e.g., 6.1 min
Thermal, 80°C e.g., 5%e.g., 1e.g., 4.5 min
Photolytic e.g., 12%e.g., 2e.g., 7.0 min

This data provides a clear fingerprint of the molecule's liabilities, showing, for example, a higher susceptibility to oxidation than to thermal stress.

Workflow for Troubleshooting Stability Issues

When faced with an unexpected stability problem, a systematic approach is crucial.

cluster_mitigation Mitigation Options start Problem: Inconsistent Results or Visible Degradation purity 1. Confirm Initial Purity (LC-MS, NMR) start->purity stability_study 2. Assess Stability in Medium (Solvent, Buffer, etc.) purity->stability_study identify_degradants 3. Identify Degradants (LC-MS/MS, NMR) stability_study->identify_degradants pathway 4. Determine Degradation Pathway (Oxidation, Hydrolysis, etc.) identify_degradants->pathway mitigate 5. Implement Mitigation Strategy pathway->mitigate storage Modify Storage: - Inert Atmosphere - Lower Temp - Protect from Light mitigate->storage formulation Modify Formulation: - Add Antioxidant - Change Solvent/pH mitigate->formulation synthesis Modify Synthesis: - Milder Reagents - Use Protecting Groups mitigate->synthesis

Caption: A systematic workflow for identifying and solving stability issues.

By following the guidance in this document, researchers can better anticipate and control the stability of 2-(5-Chloro-2-thienyl)-2-pentanol, leading to more reliable and accurate scientific outcomes.

References
  • Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Studies on Agents of Therapeutic Interest. (2022, November 1). MDPI. Retrieved March 7, 2026, from [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022, October 12). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. (2017, March 24). MDPI. Retrieved March 7, 2026, from [Link]

  • Results of forced degradation studies. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. (1990, March). PubMed. Retrieved March 7, 2026, from [Link]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019, April 18). PMC. Retrieved March 7, 2026, from [Link]

  • The effects of temperature and pH on the stability and activity of recombinant AdhB and AdhE. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The role of thiols in antioxidant systems. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Effects of pH, temperature, and alcohols on the remarkable activation of thermolysin by salts. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Thiophene-2-Carboxylate (an/aerobic) Pathway Map. (2006, February 19). Eawag-BBD. Retrieved March 7, 2026, from [Link]

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2021, December 15). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved March 7, 2026, from [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021, November 14). Frontiers. Retrieved March 7, 2026, from [Link]

  • Effect of temperature and pH on the formation of higher alcohols, fatty acids and esters in the malt whisky fermentation. (1984, April 1). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Effect of temperature and pH on the enzyme activity and stability. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor. Retrieved March 7, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • General list of impurities and classes of impurities of toxicological concern for agricultural active constituents. (2018, December 6). APVMA. Retrieved March 7, 2026, from [Link]

  • Temperature, pH impact on enzymes. (2015, February 10). Craft Brewing Business. Retrieved March 7, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). MDPI. Retrieved March 7, 2026, from [Link]

  • 2-Pentanol cas6032-29-7 SDS. (2015, March 6). Durham Tech. Retrieved March 7, 2026, from [Link]

  • Material Safety Data Sheet - 2-Pentanol MSDS. (2005, October 10). Sciencelab.com. Retrieved March 7, 2026, from [Link]

  • Development of LC-MS and degradation techniques for the analysis of fungal-derived chitin. (n.d.). ProQuest. Retrieved March 7, 2026, from [Link]

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  • Product chemistry - Relevant impurities of technical active substances. (n.d.). BVL. Retrieved March 7, 2026, from [Link]

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  • (R)-5-Chloro-2-pentanol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Sonochemical degradation of 2chloro-5methyl phenol assisted by TiO2 and H2O2. (2010, February 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Reply to Frański, R. Comment on “Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584”. (2023, March 29). MDPI. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Catalytic Asymmetric Synthesis of 2-(5-Chloro-2-thienyl)-2-pentanol

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the enantioselective alkylation of 1-(5-chloro-2-thienyl)ethanone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the enantioselective alkylation of 1-(5-chloro-2-thienyl)ethanone. The synthesis of the chiral tertiary alcohol, (S)- or (R)-2-(5-chloro-2-thienyl)-2-pentanol, relies on the highly sensitive asymmetric addition of dipropylzinc (Pr₂Zn) mediated by a Titanium-BINOLate catalytic system.

Below, you will find the mechanistic workflow, causality-driven troubleshooting guides, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP).

System Overview & Mechanistic Workflow

The formation of chiral tertiary alcohols from ketones is thermodynamically and kinetically more demanding than the corresponding aldehyde additions. To achieve high enantiomeric excess (ee), the system utilizes a bimetallic catalyst architecture where Ti(O-i-Pr)₄ and a chiral ligand (e.g., BINOL) orchestrate the transmetalation of the propyl group from zinc to titanium, followed by facial-selective delivery to the thienyl ketone.

CatalyticWorkflow Substrate 1-(5-Chloro-2-thienyl)ethanone (Ketone Substrate) TS Enantioselective Alkyl Transfer (Re-face Attack) Substrate->TS Coordination PreCat Ti(O-i-Pr)4 + (S)-BINOL (Pre-catalyst) ActiveCat Bimetallic Ti-BINOLate (Active Catalyst) PreCat->ActiveCat 25°C, 1h - 2 i-PrOH Transmet Alkyl-Titanium Intermediate (Transmetalation) ActiveCat->Transmet Nucleophile Dipropylzinc (Pr2Zn) (Alkyl Source) Nucleophile->Transmet Zn to Ti Transfer Transmet->TS Product (S)-2-(5-Chloro-2-thienyl)-2-pentanol (Target Molecule) TS->Product Aqueous Quench

Figure 1: Catalytic cycle for the enantioselective addition of dipropylzinc to the thienyl ketone.

Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess (ee) plateauing below 50% despite high conversion (>90%)?

  • Causality: You are observing a competition between the catalyzed enantioselective pathway and the uncatalyzed background reaction. Ketones are significantly less reactive than aldehydes, which gives the uncoordinated Pr₂Zn time to attack the ketone racemically[1]. Furthermore, if the Ti(O-i-Pr)₄ loading is too low, the system fails to form the highly active bimetallic or trinuclear Ti-BINOLate species, leaving the organozinc reagent free to react outside the chiral pocket[2],[3].

  • Solution: Maintain a Ti(O-i-Pr)₄ to ketone ratio of at least 1.2:1. Ensure the pre-catalyst mixture is stirred for a full 60 minutes at room temperature before cooling to -20 °C. This guarantees the complete thermodynamic assembly of the active bimetallic complex.

Q2: GC/MS analysis reveals a significant peak for 1-(5-chloro-2-thienyl)ethanol. How do I suppress this reduction byproduct?

  • Causality: Dipropylzinc contains β-hydrogens. Within the transient alkyl-titanium intermediate, a competitive β-hydride elimination pathway can occur. Instead of transferring the propyl carbanion, the complex transfers a hydride to the ketone, reducing it to a secondary alcohol. This parasitic pathway is exponentially accelerated by thermal energy.

  • Solution: Strictly maintain the reaction temperature at or below -20 °C during the transmetalation and addition phases. Additionally, ensure your Pr₂Zn reagent is highly pure; trace zinc salts (e.g., ZnCl₂) act as Lewis acids that independently catalyze the reduction pathway.

Q3: The reaction stalls at 20-30% conversion, even with fresh organometallic reagents. What is poisoning the catalyst?

  • Causality: The 5-chloro-2-thienyl moiety is a heteroaromatic system. The sulfur atom can act as a competing Lewis base, coordinating to the Lewis acidic titanium center. This off-target coordination alters the transition state geometry and can outright poison the catalyst, a known challenge when applying4[4].

  • Solution: Switch the chiral ligand from standard (S)-BINOL to (S)-H₈-BINOL. The partially hydrogenated backbone of H₈-BINOL provides a tighter chiral pocket and alters the electronic properties of the phenoxide oxygen, effectively outcompeting the weak sulfur coordination and restoring catalytic turnover.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst parameters and reaction outcomes, providing a baseline for your process optimization.

EntryChiral Ligand (20 mol%)Ti(O-i-Pr)₄ (equiv)Temp (°C)Yield (%)ee (%)Primary Outcome / Observation
1(S)-BINOL0.204512High background racemic reaction due to lack of excess Ti.
2(S)-BINOL1.2-208288Standard optimized conditions; bimetallic complex formed.
3(S)-H₈-BINOL1.2-208994Enhanced steric differentiation; overcomes sulfur poisoning.
4(S)-H₈-BINOL1.2259565Elevated temp increases β-hydride elimination (reduction).

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the visual or analytical checkpoints are met.

Phase 1: Catalyst Assembly

  • Flame-dry a Schlenk flask under argon. Add (S)-H₈-BINOL (0.2 equiv, relative to ketone) and anhydrous toluene (0.5 M).

  • Inject Ti(O-i-Pr)₄ (1.2 equiv) dropwise at 25 °C.

  • Self-Validation Checkpoint: The solution must transition from pale yellow to a deep orange/red within 15 minutes. This visually confirms the displacement of isopropanol and the formation of the active Ti-BINOLate complex. Stir for exactly 60 minutes.

Phase 2: Transmetalation

  • Cool the reactor to -20 °C using a cryocooler or dry ice/isopropanol bath.

  • Slowly inject Pr₂Zn (3.0 equiv, 1.0 M solution in heptane) down the side of the flask.

  • Self-Validation Checkpoint: Monitor the internal temperature probe. A slight exotherm is expected. If the internal temperature exceeds -15 °C, pause the addition to prevent premature β-hydride elimination.

Phase 3: Substrate Addition

  • Dissolve 1-(5-chloro-2-thienyl)ethanone (1.0 equiv) in a minimal amount of anhydrous toluene.

  • Add the ketone solution dropwise over 30 minutes via a syringe pump.

  • Self-Validation Checkpoint: After 12 hours, pull a 0.1 mL aliquot, quench with water, and monitor via TLC (Hexanes/EtOAc 8:2). The UV-active ketone spot (R_f ~0.6) must be completely consumed and replaced by a lower R_f spot (~0.3) corresponding to the tertiary alcohol.

Phase 4: Quench and Isolation

  • Quench the reaction strictly at -20 °C by adding saturated aqueous NH₄Cl.

  • Self-Validation Checkpoint: The formation of a white, gelatinous precipitate (TiO₂ and Zn(OH)₂) confirms the successful hydrolysis of the metal complexes.

  • Warm to room temperature, filter the slurry through a pad of Celite to break the emulsion, and extract the aqueous layer with ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.

References

  • Insight into the Mechanism of the Asymmetric Addition of Alkyl Groups to Aldehydes Catalyzed by Titanium−BINOLate Species Source: Journal of the American Chemical Society URL
  • Mechanism of Asymmetric Dialkylzinc Addition to Aldehydes Catalyzed by Titanium(IV)
  • Catalytic asymmetric alkylation of ketones using organometallic reagents Source: University of Groningen URL
  • Direct Asymmetric Catalytic Thienylaluminum Addition to Ketones: A Concise Approach to the Synthesis of (S)

Sources

Reference Data & Comparative Studies

Comparative

Benchmarking the Synthesis of 2-(5-Chloro-2-thienyl)-2-pentanol: A Comparative Guide to Organometallic Additions

Executive Summary The synthesis of tertiary alcohols bearing halogenated heterocycles, such as 2-(5-chloro-2-thienyl)-2-pentanol[1], is a critical transformation in medicinal chemistry and agrochemical development. The p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of tertiary alcohols bearing halogenated heterocycles, such as 2-(5-chloro-2-thienyl)-2-pentanol[1], is a critical transformation in medicinal chemistry and agrochemical development. The primary synthetic disconnection involves the nucleophilic addition of a 5-chloro-2-thienyl organometallic species to 2-pentanone. However, 2-pentanone is a highly enolizable ketone, presenting a significant chemoselectivity challenge.

As a Senior Application Scientist, I have evaluated the three primary methodologies for this transformation: standard Grignard addition, high-reactivity organolithium addition, and organocerium-mediated (Imamoto) addition. This guide objectively benchmarks these methods, detailing the mechanistic causality behind their varying yields and providing self-validating experimental protocols.

Mechanistic Rationale: The Enolization Challenge

The core difficulty in synthesizing 2-(5-chloro-2-thienyl)-2-pentanol lies in the dual nature of highly polarized organometallic reagents. Reagents like 5-chloro-2-thienyllithium are exceptionally strong nucleophiles, but they are also potent bases.

Because 2-pentanone possesses acidic α -protons, the organometallic reagent can act as a base rather than a nucleophile. This leads to the deprotonation of the ketone to form an enolate, while the organometallic species is protonated back to the starting material (2-chlorothiophene)[2]. Upon aqueous workup, the enolate simply reverts to 2-pentanone, drastically reducing the yield of the desired tertiary alcohol.

To overcome this, the basicity of the nucleophile must be attenuated without sacrificing its nucleophilicity.

G A Organometallic Reagent + 2-Pentanone B Nucleophilic Attack (1,2-Addition) A->B Low Basicity/High Nucleophilicity (e.g., CeCl3) C Deprotonation (Enolization) A->C High Basicity (e.g., RLi, RMgX) D Target: 2-(5-Chloro-2-thienyl)-2-pentanol B->D E Byproduct: Ketone Enolate + 2-Chlorothiophene C->E

Mechanistic divergence between 1,2-addition and competitive enolization.

Quantitative Benchmarking of Synthetic Routes

The table below summarizes the performance of the three benchmarked methods. The data highlights the inverse relationship between reagent basicity and product yield when reacting with enolizable ketones.

Synthetic MethodReagent TypeTemp (°C)Reaction Time (h)1,2-Addition Yield (%)Enolization / Recovery (%)Scalability Profile
Method A Grignard (RMgBr)0 to 204.055 - 65%20 - 30%High (Standard industrial)
Method B Organolithium (RLi)-781.040 - 50%40 - 50%Medium (Cryogenic required)
Method C Organocerium (RCeCl2)-78 to 02.085 - 95%< 5%Medium (Requires anhydrous CeCl₃)

Evaluation of Methodologies & Experimental Protocols

Method A: Grignard Addition (The Baseline)

Causality & Experience: Magnesium is less electropositive than lithium, making the carbon-metal bond in 5-chloro-2-thienylmagnesium bromide less polarized. While this reduces basicity compared to the lithium analogue, it also decreases nucleophilicity. The reaction is sluggish, and the prolonged reaction times at higher temperatures (0°C to RT) allow thermodynamic enolization to compete, resulting in moderate yields.

Self-Validating Protocol:

  • Initiation: In an oven-dried flask under N₂, add Mg turnings (1.2 eq) and a crystal of iodine in dry THF. Add 5% of the total 2-bromo-5-chlorothiophene (1.0 eq) to initiate the Grignard formation (indicated by the disappearance of the iodine color).

  • Reagent Formation: Add the remaining 2-bromo-5-chlorothiophene dropwise, maintaining a gentle reflux. Stir for 2 hours until the Mg is consumed.

  • Addition: Cool the mixture to 0°C. Add 2-pentanone (0.9 eq) dropwise.

  • Validation Check: To ensure the system is self-validating, quench a 0.5 mL aliquot with D₂O. If GC-MS analysis of the aliquot shows deuterium incorporation at the α -position of the recovered 2-pentanone, competitive enolization is actively occurring.

  • Workup: Stir for 4 hours, warming to room temperature. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Method B: Organolithium Addition (The High-Reactivity Approach)

Causality & Experience: Direct lithiation of 2-chlorothiophene using n-butyllithium occurs cleanly at the 5-position due to the enhanced acidity of the proton adjacent to the sulfur heteroatom[3]. However, 5-chloro-2-thienyllithium is highly basic. Even at cryogenic temperatures (-78°C), its interaction with 2-pentanone results in near 1:1 ratios of addition to enolization.

Self-Validating Protocol:

  • Lithiation: Dissolve 2-chlorothiophene (1.0 eq) in dry THF under N₂ and cool to -78°C.

  • Deprotonation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes. The formation of the lithiated species can be validated by quenching an aliquot with iodine; complete conversion to 2-chloro-5-iodothiophene via GC-MS confirms successful lithiation[2].

  • Addition: Add 2-pentanone (0.9 eq) dropwise at -78°C.

  • Workup: Stir for 1 hour at -78°C. Crucial step: Quench with saturated NH₄Cl before removing the cooling bath to prevent side reactions. Extract and purify.

Method C: Organocerium-Mediated Addition (The High-Yield Standard)

Causality & Experience: This is the superior method for this specific E-E-A-T challenge. By transmetalating the organolithium species with anhydrous cerium(III) chloride, an Imamoto organocerium reagent is formed[4]. Cerium is highly oxophilic, meaning it strongly coordinates to the oxygen of 2-pentanone, activating the carbonyl carbon toward attack[5]. Simultaneously, the C-Ce bond is less basic than the C-Li bond, virtually eliminating the enolization side-pathway and driving the 1,2-addition to near-quantitative yields.

G A1 2-Bromo-5-chlorothiophene B 5-Chloro-2-thienyl-MgBr A1->B Mg, THF A2 2-Chlorothiophene C 5-Chloro-2-thienyllithium A2->C n-BuLi, THF, -78°C F 2-(5-Chloro-2-thienyl)-2-pentanol B->F Grignard Addition D Organocerium Reagent C->D CeCl3, -78°C C->F Organolithium Addition D->F Organocerium Addition E 2-Pentanone E->F

Comparison of the three synthetic pathways to 2-(5-Chloro-2-thienyl)-2-pentanol.

Self-Validating Protocol:

  • Cerium Activation: This step dictates the success of the reaction. Dry CeCl₃·7H₂O at 140°C under high vacuum (0.1 Torr) for 2 hours to yield anhydrous CeCl₃. Suspend the white powder in dry THF and stir vigorously overnight at room temperature to form the CeCl₃(THF)ₓ complex.

  • Lithiation: In a separate flask, prepare 5-chloro-2-thienyllithium at -78°C as described in Method B.

  • Transmetalation: Cool the CeCl₃ suspension to -78°C. Transfer the organolithium solution via cannula into the CeCl₃ suspension. Stir for 1 hour at -78°C to ensure complete formation of the organocerium species[5].

  • Addition: Add 2-pentanone (0.9 eq) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to 0°C.

  • Workup: Quench with saturated NH₄Cl. The mixture will form a thick emulsion; filter through a pad of Celite to remove cerium salts before extracting the filtrate with EtOAc.

Conclusion

While Grignard and organolithium reagents are standard tools for tertiary alcohol synthesis, their application to enolizable substrates like 2-pentanone results in significant yield penalties. Benchmarking proves that the Organocerium (Imamoto) Method is the definitively superior route for synthesizing 2-(5-chloro-2-thienyl)-2-pentanol, successfully bypassing the enolization challenge through precise chemoselective tuning.

References

  • Title: 2-(5-Chlorothiophen-2-yl)
  • Source: benchchem.
  • Source: ku.dk (Acta Chemica Scandinavica)
  • Title: Organocerium reagents.
  • Source: nih.

Sources

Validation

Introduction: The Strategic Role of Halogenation in Thiophene-Based Drug Discovery

An In-Depth Comparative Analysis of 2-(5-Chloro-2-thienyl)-2-pentanol and its Bromo-Analog for Drug Discovery Professionals Prepared by a Senior Application Scientist Thiophene is a recognized "privileged pharmacophore"...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 2-(5-Chloro-2-thienyl)-2-pentanol and its Bromo-Analog for Drug Discovery Professionals

Prepared by a Senior Application Scientist

Thiophene is a recognized "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to mimic a benzene ring while offering different metabolic and solubility profiles make it a cornerstone of modern drug design. A common strategy to fine-tune the therapeutic potential of such scaffolds is the introduction of halogen atoms. This guide provides a comparative study of two closely related tertiary alcohols: 2-(5-Chloro-2-thienyl)-2-pentanol and its bromo-analog, 2-(5-Bromo-2-thienyl)-2-pentanol.

The choice between a chlorine and a bromine substituent is a critical decision in lead optimization. While both are electron-withdrawing and increase lipophilicity, their differences in size, polarizability, and bond strength can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] This analysis will explore these differences through a detailed examination of their synthesis, physicochemical properties, and potential biological implications, providing researchers with the foundational data needed to make informed decisions in their own development programs.

Comparative Synthesis via Grignard Reaction

The most direct and reliable method for synthesizing these tertiary alcohols is the Grignard reaction.[4][5] This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a ketone. In this case, propylmagnesium bromide is reacted with the corresponding 5-halo-2-acetylthiophene precursor.

Causality of Experimental Design: The Grignard reaction is selected for its high yield and functional group tolerance in creating tertiary alcohols.[6][7] The precursors, 5-chloro-2-acetylthiophene and 5-bromo-2-acetylthiophene, are commercially available or can be synthesized via Friedel-Crafts acylation of the corresponding 2-halothiophenes.[8][9] Anhydrous diethyl ether is the solvent of choice due to its ability to solvate the magnesium center of the Grignard reagent, maintaining its reactivity, while being sufficiently inert under reaction conditions. A final acidic workup is required to protonate the intermediate alkoxide to yield the final alcohol product.[10]

Generalized Synthetic Workflow

G cluster_reagents Common Reagents & Conditions C1 5-Chloro-2-acetylthiophene P1 2-(5-Chloro-2-thienyl)-2-pentanol C1:e->P1:w WU 2. Aqueous Acid Workup (e.g., NH4Cl) B1 5-Bromo-2-acetylthiophene P2 2-(5-Bromo-2-thienyl)-2-pentanol B1:e->P2:w Grignard Addition GR 1. Propylmagnesium Bromide (CH3CH2CH2MgBr) in Anhydrous Diethyl Ether

Caption: Synthetic pathway for chloro- and bromo-analogs.

Experimental Protocol: Synthesis of 2-(5-Halo-2-thienyl)-2-pentanol

This protocol is a representative procedure. Researchers should adapt it based on available laboratory equipment and safety guidelines.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Grignard Formation (if not commercially available): In the reaction flask, add magnesium turnings (1.2 equivalents) to anhydrous diethyl ether. Slowly add propyl bromide (1.1 equivalents) dissolved in anhydrous diethyl ether via the dropping funnel to initiate the formation of propylmagnesium bromide.

  • Reaction: Once the Grignard reagent formation is complete, cool the flask to 0°C in an ice bath. Dissolve the respective 5-halo-2-acetylthiophene (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard solution over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tertiary alcohol.

Comparative Physicochemical and Spectroscopic Data

Property2-(5-Chloro-2-thienyl)-2-pentanol2-(5-Bromo-2-thienyl)-2-pentanolRationale for Difference
Molecular Formula C₉H₁₃ClOSC₉H₁₃BrOSDifferent halogen atom.
Molecular Weight 204.72 g/mol 249.17 g/mol Bromine has a higher atomic mass than chlorine.
Boiling Point LowerHigherIncreased molecular weight and stronger van der Waals forces for the bromo-compound lead to a higher boiling point.
Lipophilicity (LogP) LowerHigherBromine contributes more to lipophilicity than chlorine, which can affect membrane permeability and solubility.[2]
¹H NMR (Thiophene) ~ δ 6.8-7.2 ppm~ δ 6.9-7.3 ppmThe electron-withdrawing nature of the halogens deshields the thiophene protons. The effect is subtly different but may not be diagnostically significant.
¹³C NMR (C-X Carbon) ~ δ 125-130 ppm~ δ 115-120 ppmThe "heavy atom effect" of bromine typically shields the directly attached carbon, causing an upfield shift (lower ppm value) compared to the chloro-analog.[11]
IR Spectroscopy (C-X Stretch) ~ 700-800 cm⁻¹~ 500-650 cm⁻¹The C-Br bond is weaker and involves a heavier atom, resulting in a lower frequency stretching vibration compared to the C-Cl bond.[12]
Mass Spectrometry M+ at m/z 204, M+2 at m/z 206 (~3:1 ratio)M+ at m/z 248, M+2 at m/z 250 (~1:1 ratio)The characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) are definitive for identification.

Analysis of Reactivity and Potential Biological Implications

The choice between a chloro and bromo substituent extends beyond simple physical properties and has significant implications for a compound's reactivity and biological interactions.

Chemical Reactivity and Metabolic Stability

The carbon-halogen bond strength decreases in the order C-Cl > C-Br.[13] This has two primary consequences:

  • Synthetic Handle: The C-Br bond is more susceptible to cleavage and is a more reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille).[14][15] If subsequent modifications at this position are desired, the bromo-analog is the superior synthetic intermediate. The C-Cl bond is more robust and less likely to react under many coupling conditions.[16]

  • Metabolic Stability: The stronger C-Cl bond generally imparts greater metabolic stability.[3] The C-Br bond can be more prone to metabolic dehalogenation, which could be a liability or, in some pro-drug strategies, a desired bioactivation pathway.

Pharmacodynamic Considerations

The properties of the halogen atom can influence how the molecule interacts with its biological target:

  • Size and Sterics: Bromine has a larger van der Waals radius (1.85 Å) than chlorine (1.75 Å). This seemingly small difference can be critical in a tightly packed binding pocket, potentially creating either beneficial or detrimental steric interactions.

  • Halogen Bonding: Both chlorine and bromine can act as halogen bond donors, a type of non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. The more polarizable bromine atom is generally a stronger halogen bond donor, which can lead to enhanced binding affinity.[2]

  • Lipophilicity and Pharmacokinetics: The higher lipophilicity of the bromo-analog can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.[2]

Conceptual Workflow for Comparative Evaluation

G start Synthesize Analogs physchem Physicochemical Characterization (NMR, MS, IR, LogP) start->physchem invitro In Vitro Screening (Target Binding, Cell Potency) start->invitro pk Pharmacokinetic Profiling (Solubility, Permeability, Metabolic Stability) start->pk data Comparative Data Analysis physchem->data invitro->data pk->data decision Select Lead Candidate data->decision

Caption: A logical workflow for the comparative evaluation of drug candidates.

Conclusion

The comparative analysis of 2-(5-Chloro-2-thienyl)-2-pentanol and its bromo-analog reveals a classic trade-off in medicinal chemistry.

  • The chloro-analog is expected to be more metabolically stable due to its stronger C-Cl bond, a desirable trait for increasing a drug's half-life. Its synthesis is straightforward, and it provides a stable scaffold for modifications at other positions.

  • The bromo-analog , while potentially less metabolically stable, offers greater chemical reactivity for further synthetic diversification. Furthermore, its larger size and greater polarizability make it a more potent halogen bond donor, which could translate to higher binding affinity for a specific biological target.

The optimal choice is context-dependent. If the primary goal is to block a metabolic site and enhance stability, chlorine is often preferred. If exploring structure-activity relationships through further coupling reactions or maximizing target engagement via halogen bonding is the priority, bromine is the more strategic choice. This guide provides the foundational framework and experimental rationale for researchers to pursue either path with a clear understanding of the underlying chemical principles.

References

  • Kaur, N., & Singh, R. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Chemist's Perspective. Available at: [Link]

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  • Omae, I., et al. (2013). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. ResearchGate. Available at: [Link]

  • Rauf, A., et al. (2017). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules. Available at: [Link]

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  • Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 2-(5-Chloro-2-thienyl)-2-pentanol

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(5-Chloro-2-thienyl)-2-pentanol (also known as Ticlopidine EP Impurity A). As researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(5-Chloro-2-thienyl)-2-pentanol (also known as Ticlopidine EP Impurity A). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document outlines the essential procedures for managing this compound's waste stream, ensuring the protection of laboratory personnel and the environment while adhering to regulatory standards.

Hazard Assessment and Waste Characterization

  • Flammability: The pentanol moiety renders the compound a flammable liquid.[1][2][3][4][5][6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]

  • Toxicity: Chlorinated organic compounds and thiophene derivatives are often toxic and harmful if inhaled or absorbed through the skin.[1][7][8] Proper handling requires engineering controls like fume hoods and appropriate personal protective equipment.[7][9][10]

  • Environmental Hazard: Chlorinated compounds can be persistent in the environment and harmful to aquatic life.[11][12] Disposal into sewer systems is strictly prohibited.[11][13]

  • Reactivity: The compound is stable under normal conditions but must be stored away from strong oxidizing agents, acids, and sources of ignition.[7][14][15]

Based on these characteristics, waste containing 2-(5-Chloro-2-thienyl)-2-pentanol must be classified as Hazardous Waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it would likely be characterized by:

  • Ignitability (D001): Due to its low flash point, inherited from the pentanol structure.

  • Toxicity (D-List): It may also be classified based on toxicity, though a specific code would require TCLP testing.

Hazard Summary Table
Hazard CategoryClassification & Key ConsiderationsSupporting Sources
Physical Hazard Flammable Liquid (H226)[1][4][5][6]
Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4][5]
Vapors may form explosive mixtures with air.
Health Hazard Harmful if inhaled (H332).[1][5][6][1][5][6]
Causes skin and serious eye irritation/damage.[1]
May cause respiratory irritation.[1][5][6]
Environmental Hazard Potentially persistent and toxic to aquatic life.[11][12]
Do not release into the environment or sewer systems.[9][11][13]
Regulatory EPA Hazardous Waste[11][13][16][17]
Resource Conservation and Recovery Act (RCRA)[11][13][17]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the compliant disposal of 2-(5-Chloro-2-thienyl)-2-pentanol waste. The causality behind each step is explained to ensure both safety and regulatory adherence.

Workflow for Waste Disposal Decision Making

G Disposal Workflow for 2-(5-Chloro-2-thienyl)-2-pentanol A Waste Generation (e.g., reaction quench, contaminated labware) B Characterize Waste: Flammable, Toxic, Chlorinated A->B C Select Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles - Lab Coat B->C D Segregate Waste Stream Is waste mixed with other chemicals? C->D E YES (e.g., non-halogenated solvents) D->E Incompatible F NO (Pure or with other chlorinated waste) D->F Compatible G Collect in separate NON-HALOGENATED waste container. E->G H Select appropriate HALOGENATED waste container. (Chemically compatible, leak-proof) F->H I Label Container Immediately - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Start Date G->I H->I J Store in Satellite Accumulation Area (SAA) - At or near point of generation - In secondary containment I->J K Keep container closed except when adding waste. J->K L Container >90% Full? K->L M Arrange for pickup by Environmental Health & Safety (EHS) L->M YES N Continue accumulation. Weekly inspection of SAA. L->N NO N->L

Caption: Decision workflow for handling chlorinated hazardous waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.

  • Eye Protection: Chemical splash goggles are mandatory.[9][10]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[5]

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or potential for splashing, consider a chemically resistant apron.[7][9]

Step 2: Waste Segregation

Proper segregation is critical for safety and cost-effective disposal. Incompatible chemicals must never be mixed.[18][19]

  • Primary Directive: Collect waste containing 2-(5-Chloro-2-thienyl)-2-pentanol in a container designated specifically for halogenated organic waste.[20][21]

  • Rationale: Mixing chlorinated and non-chlorinated solvents significantly increases disposal costs and complexity.[21] The final disposal method for chlorinated waste is typically high-temperature incineration, which requires special facilities to scrub acidic gases (like HCl) from the exhaust.[12]

  • Do NOT mix with:

    • Acids or bases

    • Oxidizing agents

    • Aqueous waste

    • Non-halogenated solvent waste

Step 3: Container Selection and Labeling

The integrity and labeling of your waste container are mandated by law.[11][16][18]

  • Container Type: Use a clean, leak-proof container made of a material compatible with the chemical waste (e.g., high-density polyethylene or glass).[17][20] The container must have a secure, tight-fitting lid.[11][20] Your institution's Environmental Health & Safety (EHS) office may provide appropriate containers.[16]

  • Labeling: The container must be labeled clearly at the moment the first drop of waste is added.[18] The label must include:

    • The words "HAZARDOUS WASTE" .[18]

    • The full, unabbreviated chemical name: "2-(5-Chloro-2-thienyl)-2-pentanol" and any other constituents in the waste stream.[18]

    • The approximate percentage of each component.

    • The "Accumulation Start Date" (the date the first waste was added).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) .[16][18]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[16][17][18]

  • Containment: Liquid waste containers should be kept in a secondary containment tray or bin to contain any potential leaks.[11]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[16][18][20] Do not leave a funnel in the container opening.[18]

  • Volume Limits: Do not fill containers beyond 90% capacity to allow for vapor expansion.[17][20]

Step 5: Arranging for Final Disposal

Hazardous waste cannot be discarded through regular trash or drains.[11][13]

  • Pickup Request: Once the container is 90% full or approaching the storage time limit (often 12 months in an SAA as long as volume limits aren't exceeded), contact your institution's EHS department to schedule a waste pickup.[16][18]

  • Licensed Disposal: The EHS department will transport the waste to a central storage facility before it is collected by a licensed hazardous waste disposal company.[16][17] These companies use specialized methods like high-temperature incineration for chlorinated organic residues.[12]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (Manageable by lab personnel):

    • Alert personnel in the immediate area.

    • If the material is flammable, extinguish all nearby ignition sources.[1][2]

    • Ensure adequate ventilation, preferably within a chemical fume hood.[9]

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent pad.[9][22]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container for disposal.[2][3]

  • Large Spills (or if you are unsure):

    • Evacuate the area immediately.

    • Notify your supervisor and contact your institution's EHS or emergency response number.[19]

References

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